Biphenyl-2-boronic acid pinacol ester
Description
Structure
2D Structure
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWQEUBHZKNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914675-52-8 | |
| Record name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biphenyl-2-boronic acid pinacol ester chemical properties
An In-Depth Technical Guide to Biphenyl-2-boronic acid pinacol ester: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available to the synthetic chemist, organoboron reagents stand out for their versatility, stability, and broad functional group tolerance. This compound, with CAS Number 914675-52-8, has emerged as a particularly valuable building block.[1][2] This stable, crystalline solid is a pivotal precursor for introducing the 2-biphenyl moiety, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis and application. As a workhorse in palladium-catalyzed cross-coupling, its utility is intrinsically linked to the stability conferred by the pinacol protecting group, which masks the more labile boronic acid. This feature allows for the purification and storage of the reagent, and critically, enables its use with substrates that would be incompatible with free boronic acids prone to decomposition via protodeboronation.[3][4][5] We will delve into its physicochemical properties, detail robust synthetic and application protocols, and provide the necessary safety and handling information for its effective use in the research and development laboratory.
Section 1: Physicochemical and Spectroscopic Properties
The physical and chemical properties of a reagent dictate its handling, storage, and application. This compound is a white to cream-colored crystalline powder, a form that facilitates accurate measurement and handling.[6] Its insolubility in water and good solubility in common organic solvents are key to its application in non-aqueous reaction media and for its purification via chromatography.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 914675-52-8 | [1][2][6] |
| Molecular Formula | C₁₈H₂₁BO₂ | [1][2][6] |
| Molecular Weight | 280.17 g/mol | [1][2] |
| Appearance | Cream-colored crystals or powder | [6] |
| Melting Point | 76-85 °C | [1][6] |
| Boiling Point | 408.1 ± 24.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2][3][5] |
| Flash Point | 200.6 ± 22.9 °C | [1] |
Spectroscopic Signature
Characterization of this compound is straightforward using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is highly informative. The twelve protons of the two equivalent methyl groups on the pinacol ring typically appear as a sharp, strong singlet around δ 1.3-1.4 ppm. The aromatic region (δ 7.0-8.0 ppm) will show a complex multiplet pattern corresponding to the nine protons of the biphenyl system.
-
¹³C NMR: The carbon spectrum will show a signal for the methyl carbons of the pinacol group around δ 25 ppm and a characteristic signal for the quaternary carbons of the dioxaborolane ring around δ 84 ppm. The C-B carbon signal may be broad or unobserved due to quadrupolar relaxation. The twelve aromatic carbons will appear in the δ 125-150 ppm range.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ being readily identifiable.
Section 2: Synthesis and Purification
The most reliable and widely used method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction .[7] This palladium-catalyzed process involves the cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8]
Primary Synthetic Route: Miyaura Borylation
The synthesis of this compound from 2-bromobiphenyl exemplifies this powerful methodology. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst. The choice of base is critical; a weak base like potassium acetate (KOAc) is often used to prevent the competing Suzuki-Miyaura coupling of the newly formed product with the starting aryl halide.[7]
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobiphenyl (1.0 equiv), bis(pinacolato)diboron (B₂pin₂; 1.1 equiv), and potassium acetate (KOAc; 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂; 0.03 equiv).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times. Add anhydrous 1,4-dioxane via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight (12-18 hours). The progress of the reaction can be monitored by TLC or GC-MS analysis.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.[9]
Section 3: Reactivity and Applications in Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction , a Nobel Prize-winning transformation that forges a C(sp²)-C(sp²) bond between an organoboron species and an organohalide.[10]
The Suzuki-Miyaura Coupling: A Self-Validating System
A well-designed Suzuki-Miyaura protocol is a self-validating system; the successful formation of the biaryl product confirms the integrity and reactivity of all components. The pinacol ester is generally more stable but less reactive than the corresponding boronic acid.[4] Its effective use often requires conditions that facilitate the crucial transmetalation step, which may involve slow in-situ hydrolysis to the more reactive boronate anion.[11][12][13]
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling with an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide partner (1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[14]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.02-0.05 equiv).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[12][14] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or tri-aryl product.
Causality in Experimental Design
-
Choice of Base: The base plays a crucial role in activating the boronic ester, typically by facilitating hydrolysis to the boronate, which is the active species in the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, especially for less reactive aryl chlorides.[14]
-
Solvent System: The presence of water is often beneficial, as it aids in dissolving the inorganic base and promotes the hydrolysis of the pinacol ester to the more reactive boronic acid/boronate.[12][13]
-
Catalyst and Ligand: The choice of palladium source and ligand is substrate-dependent. Electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) can promote the coupling of challenging substrates like aryl chlorides or sterically hindered partners.[13]
Section 4: Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent. This compound is classified as an irritant.[15]
Table 2: GHS Hazard Information
| Hazard Code | Description | Precautionary Statement(s) | Reference(s) |
| H315 | Causes skin irritation | P264, P280 | [15] |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [15] |
| H335 | May cause respiratory irritation | P261, P271 | [15] |
Guidelines for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a dust mask or appropriate respiratory protection is recommended.[15]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15] Emergency eyewash stations and safety showers should be readily accessible.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][16] The compound may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[15][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[15][16]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15][16]
-
Conclusion
This compound is more than just a catalog chemical; it is a robust, well-characterized, and highly effective tool for the synthesis of complex organic molecules. Its superior stability compared to its parent boronic acid makes it an ideal reagent for a wide range of Suzuki-Miyaura cross-coupling reactions, enabling the construction of the valuable 2-biphenyl scaffold in drug discovery and materials science.[10][17] By understanding the principles behind its synthesis, the nuances of its reactivity, and the requirements for its safe handling, researchers can confidently and effectively leverage this versatile building block to advance their scientific goals.
References
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- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
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- 16. fishersci.com [fishersci.com]
- 17. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Biphenyl-2-boronic acid pinacol ester (CAS: 914675-52-8)
Introduction
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast arsenal of reagents developed for this purpose, boronic acids and their derivatives have emerged as exceptionally versatile and powerful tools, largely due to the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a particularly valuable building block: Biphenyl-2-boronic acid pinacol ester (CAS: 914675-52-8).
This compound is not merely another reagent; it is an enabling tool for chemists, particularly those in pharmaceutical and materials science research. The biphenyl moiety is a privileged scaffold in many biologically active molecules and advanced materials. The pinacol ester form of the boronic acid offers enhanced stability, making it easier to handle, purify, and store compared to its corresponding free boronic acid, while mitigating common side reactions like protodeboronation.[3][4]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the mechanistic underpinnings of its reactivity, and practical, field-proven guidance for its application.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any laboratory setting.
Core Properties
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 914675-52-8 | [5][6] |
| Molecular Formula | C18H21BO2 | [5][6] |
| Molecular Weight | 280.17 g/mol | [5][7] |
| Appearance | White to off-white or cream solid/crystalline powder | [5][6] |
| Melting Point | 76-85 °C | [5][6] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [3][5][7] |
| IUPAC Name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [6] |
| SMILES | CC1(C)OB(OC1(C)C)C1=CC=CC=C1C1=CC=CC=C1 | [6] |
Safety, Storage, and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While generally stable, this reagent requires careful handling.
-
Hazard Identification : This chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9] If there is a risk of generating dust, a dust mask (e.g., N95) should be used.[10]
-
Handling : Use this compound in a well-ventilated area or a chemical fume hood.[9] Avoid breathing dust and prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[8][9]
-
Storage : Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly sealed to prevent moisture ingress, which can slowly hydrolyze the ester. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
The Chemistry of this compound
The utility of this reagent is rooted in its ability to participate in highly efficient bond-forming reactions. Understanding the synthesis and reaction mechanisms is key to troubleshooting and optimizing experimental outcomes.
Synthesis Pathway: The Miyaura Borylation
This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, known as the Miyaura borylation. This reaction couples an aryl halide (in this case, 2-halobiphenyl) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[12]
The choice of a weak base, such as potassium acetate (KOAc), is a critical experimental parameter. Its role is not to activate the diboron reagent directly, but rather to facilitate the crucial transmetalation step by forming a more reactive palladium(II) acetate complex after the initial oxidative addition.[12] This prevents competitive Suzuki-Miyaura coupling of the newly formed product.
References
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- 2. nbinno.com [nbinno.com]
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- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Biphenyl-2-boronic acid pinaco | 914675-52-8 [chemicalbook.com]
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- 12. Miyaura Borylation Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to the Solubility of Biphenyl-2-Boronic Acid Pinacol Ester in Organic Solvents
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of biphenyl-2-boronic acid pinacol ester, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes established principles of chemical solubility, data from analogous compounds, and field-proven experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of solubility, the practical implications for reaction chemistry, and provide robust protocols for empirical solubility determination.
Introduction: The Critical Role of Solubility in Synthesis
This compound (2-(2-Biphenylyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a cornerstone building block in the construction of complex organic molecules. Its utility in creating carbon-carbon bonds is unparalleled, particularly in the pharmaceutical and materials science industries. However, the success of any solution-phase chemical reaction is fundamentally governed by the solubility of its components. A thorough understanding of the solubility of this compound in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring all reactants are in the same phase is crucial for optimal reaction kinetics and yield.
-
Purification Strategies: Knowledge of solubility is key to developing effective crystallization and chromatographic purification methods.
-
Process Scalability: Predictable solubility is essential for the successful scale-up of synthetic processes from the lab to production.
-
Formulation Development: In the pharmaceutical context, solubility directly impacts the formulation of active pharmaceutical ingredients (APIs).
This guide will provide a framework for understanding and determining the solubility of this vital synthetic intermediate.
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, two key structural features dictate its solubility profile: the non-polar biphenyl group and the moderately polar boronic acid pinacol ester group.
-
The Biphenyl Moiety: The large, non-polar biphenyl group contributes to favorable van der Waals interactions with non-polar solvents.[1][2] Biphenyl itself is known to be soluble in organic solvents such as benzene, toluene, and hexane, but is insoluble in water.[1][3] This characteristic suggests that this compound will exhibit good solubility in non-polar organic solvents.
-
The Boronic Acid Pinacol Ester Group: The pinacol ester functionality significantly enhances solubility in organic solvents compared to the parent boronic acid.[4] The ester group is less polar than the diol of a free boronic acid, reducing the propensity for self-association through hydrogen bonding and making it more compatible with a wider range of organic media. Studies on phenylboronic acid pinacol ester have shown it to be highly soluble in a variety of organic solvents, including chloroform, acetone, and ethers.[4][5]
The interplay of these two structural components suggests that this compound will be readily soluble in a broad spectrum of common organic solvents.
Logical Relationship: Factors Influencing Solubility
Caption: Factors influencing the solubility of this compound.
Qualitative and Inferred Solubility Profile
Based on the principles discussed and data from analogous compounds, a general solubility profile for this compound can be inferred.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar biphenyl group will have strong favorable interactions with these solvents.[1] |
| Polar Aprotic | THF, Dioxane, DMF, Acetonitrile | High to Moderate | The pinacol ester group will interact favorably with these solvents, while the biphenyl group maintains good solubility. Esterification generally increases solubility.[4] |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and non-polar functionalities. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The biphenyl group's hydrophobicity may limit solubility. Solubility is expected to decrease with increasing solvent polarity. |
| Aqueous | Water | Insoluble | The large, non-polar biphenyl moiety makes the molecule hydrophobic.[6][7] |
Experimental Determination of Solubility: A Practical Guide
Given the lack of readily available quantitative data, empirical determination of solubility is often necessary. The following protocols provide a robust framework for such investigations.
Method 1: Isothermal Shake-Flask Method (for Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite separation.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Experimental Workflow: Isothermal Shake-Flask Method
Caption: Workflow for the Isothermal Shake-Flask solubility determination method.
Method 2: Dynamic Turbidimetric Method (for Kinetic Solubility)
This high-throughput method is particularly useful for early-stage drug discovery and process development, providing a rapid assessment of kinetic solubility.[8][9] It relies on detecting the point at which a compound precipitates from a solution.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvent of interest.
-
Precipitation Induction: The introduction of the compound from the DMSO stock into a solvent where it is less soluble will induce precipitation at concentrations above its solubility limit.
-
Turbidity Measurement: Use a plate reader to measure the turbidity (or absorbance at a wavelength where the compound does not absorb, e.g., 620 nm) of each well.[8]
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.
Practical Implications in Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent for a Suzuki-Miyaura coupling is critical and is directly influenced by the solubility of the this compound, the coupling partner, and the catalyst.
-
Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used, often in combination with an aqueous base.[9] The good solubility of the boronic ester in these solvents is a key reason for their widespread use.
-
Reaction Homogeneity: Ensuring that the this compound is fully dissolved is crucial for efficient transmetalation to the palladium catalyst. Poor solubility can lead to sluggish or incomplete reactions.
-
Product Isolation: A solvent system where the product has lower solubility than the starting materials at a reduced temperature can be advantageous for isolation by crystallization.
Conclusion
This compound is a highly valuable, versatile building block in modern organic chemistry. While specific quantitative solubility data remains elusive in the public domain, a strong understanding of its structural components allows for a reliable prediction of its solubility behavior. The biphenyl moiety imparts a non-polar character, promoting solubility in non-polar organic solvents, while the pinacol ester group enhances solubility over the parent boronic acid in a range of polar aprotic solvents. For precise quantitative data, the experimental protocols provided in this guide offer a robust framework for in-house determination. A comprehensive grasp of the solubility of this key reagent is not merely academic; it is a fundamental prerequisite for the efficient, scalable, and successful synthesis of novel chemical entities.
References
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- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. runyvmat.com [runyvmat.com]
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- 8. evotec.com [evotec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Biphenyl-2-boronic acid pinacol ester stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Biphenyl-2-boronic Acid Pinacol Ester
Abstract
This compound is a pivotal reagent in modern synthetic chemistry, prized for its role in Suzuki-Miyaura cross-coupling reactions and other carbon-carbon bond-forming transformations. As a protected, more stable precursor to the corresponding boronic acid, its integrity is paramount for reaction success, reproducibility, and yield.[1][2][3][4] This guide provides a comprehensive analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and details methodologies for assessing its purity and degradation. It is intended for researchers, chemists, and process development professionals who rely on the quality of this critical building block.
Introduction: The Role of Pinacol Esters in Modern Synthesis
Boronic acids are exceptionally versatile intermediates, yet their application can be hampered by inherent instability.[5] They are often susceptible to decomposition under common reaction and purification conditions, including protodeboronation and trimerization to form boroxines. To circumvent these issues, the boronic acid moiety is frequently protected as a pinacol ester.[6] This derivatization enhances stability against hydrolysis and oxidation, rendering the compound more robust for storage, handling, and chromatographic purification.[5][7][8] this compound exemplifies this strategy, enabling the controlled and efficient use of the biphenyl-2-boronyl group in complex synthetic routes.[2][3]
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential for its proper handling and use.
| Property | Value | Source(s) |
| IUPAC Name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [2][9] |
| CAS Number | 914675-52-8 | [2][9] |
| Molecular Formula | C₁₈H₂₁BO₂ | [2][9] |
| Molecular Weight | 280.17 g/mol | [2] |
| Appearance | White to off-white or cream crystalline powder/crystals | [2][9] |
| Melting Point | 76-85 °C | [1][2][9] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][2][3][10] |
The Core of Stability: Understanding Degradation Pathways
While generally stable, this compound is susceptible to specific degradation pathways, primarily driven by environmental factors. The product is generally stable under recommended storage and handling conditions.[3][11][12][13]
Hydrolytic Instability: The Primary Concern
The most significant stability challenge for pinacol boronic esters is their susceptibility to hydrolysis. The formation of the ester from the boronic acid and pinacol is an equilibrium process.[7] The presence of water can shift this equilibrium back toward the starting materials, regenerating biphenyl-2-boronic acid and pinacol.
Causality: The boron atom in the dioxaborolane ring is Lewis acidic and can coordinate with water, initiating the cleavage of the B-O bonds. While the pinacol group provides significant steric hindrance that slows this process compared to simpler esters, it does not prevent it entirely. This reaction is often the primary source of impurity in aged or improperly stored samples.
Caption: Hydrolysis of the pinacol ester to its parent boronic acid and pinacol.
Incompatible Materials and Conditions
Beyond moisture, other chemical environments can compromise the compound's integrity:
-
Strong Oxidizing Agents: Can lead to decomposition of the molecule.[11][14]
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester bond.[14] Intentional deprotection, in fact, often utilizes acidic conditions.[6][15]
-
Excess Heat: While stable at room temperature, exposure to high heat should be avoided to prevent potential decomposition.[14]
Best Practices: A Self-Validating Storage and Handling Protocol
Adherence to a strict storage and handling protocol is the most effective way to ensure the long-term stability and performance of this compound. The goal is to create a self-validating system where the environment inherently protects the material's integrity.
Long-Term Storage
The consensus from safety data sheets and technical notes points to a multi-faceted approach to storage.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) is optimal. Store in a cool place.[3][13][16] | Reduces the rate of potential hydrolytic and oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). [14] | Displaces moisture and oxygen, directly inhibiting the primary degradation pathways. |
| Container | Keep in the original, tightly sealed container. [3][11][13][14][17][18] | Prevents ingress of atmospheric moisture and air. Containers that have been opened must be carefully resealed.[13] |
| Environment | Store in a dry and well-ventilated area. [3][11][13][14][16][17][18][19] | Minimizes ambient moisture and ensures any potential off-gassing is managed. |
| Light | Protect from direct light. | A general best practice for complex organic molecules to prevent photochemical decomposition. |
Safe Handling Workflow
Proper handling is critical to prevent both contamination of the material and exposure to the user.
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood.[11][14][17][19] Ensure emergency eye wash fountains and safety showers are accessible.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][14][19] In cases of insufficient ventilation or dust formation, respiratory protection may be required.[11][12]
-
Dispensing: When dispensing the solid, avoid creating dust.[12] If transferring from the main container, do so in a dry environment (e.g., a glove box) or as quickly as possible to minimize exposure to ambient air.
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[14]
-
Post-Handling: Tightly reseal the container immediately after use. Wash hands thoroughly after handling.[11][12][14]
-
Cleanup: For spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[11]
Quality Control: An Experimental Workflow for Stability Assessment
Before use, especially if a sample has been stored for an extended period or if storage conditions have been compromised, its purity should be verified.
Objective: To confirm the integrity of this compound and identify potential degradation.
Caption: A decision workflow for assessing the stability and purity of the ester.
Methodologies in Detail
-
Visual Inspection: The compound should be a free-flowing, cream or off-white crystalline powder.[2][9] Any significant clumping can indicate moisture absorption.
-
Melting Point Analysis: Determine the melting point range. A sharp melting point within the literature value (approx. 76-85 °C) is a good indicator of high purity.[9] A depressed or broad melting range suggests the presence of impurities, most commonly the hydrolysis products (boronic acid and pinacol).
-
Nuclear Magnetic Resonance (¹H NMR): This is a highly definitive technique.
-
Expected Spectrum: A pure sample will show a characteristic sharp singlet for the 12 protons of the two methyl groups on the pinacol moiety, typically around δ 1.3 ppm. The aromatic protons of the biphenyl group will appear in the δ 7.2-7.8 ppm region.
-
Signs of Degradation: The primary indicator of hydrolysis is the appearance of a broad singlet corresponding to the two protons of the boronic acid's -B(OH)₂ group. The intensity of this peak relative to the pinacol ester's peaks can be used to quantify the extent of degradation.
-
-
Gas Chromatography (GC): As a compound with good thermal stability and volatility, GC is an excellent tool for quantitative purity assessment. Many suppliers specify a minimum purity (e.g., ≥96.0%) as determined by GC.[9]
Conclusion
The efficacy of this compound in synthesis is directly linked to its chemical integrity. While the pinacol group imparts significant stability compared to the free boronic acid, the compound is not immune to degradation, with hydrolysis being the principal risk. By implementing a robust protocol founded on cold, dry, and inert storage conditions, coupled with careful handling and routine quality control verification, researchers can ensure the reliability of this essential reagent, leading to more consistent and successful synthetic outcomes.
References
- 1. runyvmat.com [runyvmat.com]
- 2. Biphenyl-2-boronic acid pinaco | 914675-52-8 [chemicalbook.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. H32320.06 [thermofisher.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. synquestlabs.com [synquestlabs.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.com [fishersci.com]
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- 17. chemicalbook.com [chemicalbook.com]
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- 19. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Biphenyl-2-boronic acid pinacol ester
This guide provides a comprehensive overview of the synthesis of Biphenyl-2-boronic acid pinacol ester, a critical building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. The methodologies, mechanistic underpinnings, and practical considerations detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its efficient and reliable preparation.
Introduction: The Significance of this compound
This compound is a highly versatile bifunctional molecule. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The boronic acid pinacol ester functionality serves as a key handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide range of functional groups, coupled with its mild reaction conditions, has made it an indispensable tool in modern synthetic chemistry.[1][2] The pinacol ester form of the boronic acid offers enhanced stability, facilitating purification and handling compared to the corresponding free boronic acid.[3]
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of the carbon-boron bond on a pre-formed biphenyl system or the construction of the biphenyl scaffold via a Suzuki-Miyaura coupling reaction where one of the coupling partners already contains the boronic ester moiety.
The most direct and widely employed method for the synthesis of this compound is the Miyaura borylation reaction.[4] This powerful palladium-catalyzed cross-coupling reaction utilizes a readily available 2-halobiphenyl (typically 2-bromobiphenyl or 2-iodobiphenyl) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][3]
Mechanism and Rationale:
The catalytic cycle of the Miyaura borylation is a well-established process.[2] It commences with the oxidative addition of the 2-halobiphenyl to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the diboron reagent, a step often facilitated by a base. The cycle concludes with reductive elimination to yield the desired this compound and regenerate the active Pd(0) catalyst.
The choice of base is a critical parameter in this reaction. A weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is crucial to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide.[2][3] Stronger bases can promote this undesired side reaction, leading to the formation of triphenylene and other homocoupled byproducts, thereby reducing the yield of the target molecule.
Experimental Workflow: Miyaura Borylation
References
A Technical Guide to 2-{[1,1'-Biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[1,1'-biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. More commonly known as Biphenyl-2-boronic acid pinacol ester, this reagent is instrumental in the formation of carbon-carbon bonds, particularly through the Suzuki-Miyaura cross-coupling reaction. This document delves into its chemical identity, synthesis, purification, and characterization, with a focus on the practical application of this versatile compound in the fields of pharmaceutical development and materials science. We will explore the underlying principles of its reactivity and provide detailed experimental protocols to ensure its effective use in the laboratory.
Chemical Identity and Properties
The IUPAC name for this compound is 2-{[1,1'-biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[1] This organoboron compound is a white to off-white crystalline powder, generally soluble in organic solvents but insoluble in water.[1] The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle compared to the free boronic acid.
| Identifier | Value |
| IUPAC Name | 2-{[1,1'-biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 914675-52-8 |
| Molecular Formula | C₁₈H₂₁BO₂ |
| Molecular Weight | 280.17 g/mol |
| SMILES | CC1(C)OB(OC1(C)C)c2ccccc2c2ccccc2 |
| Melting Point | 79.0-85.0 °C |
| Appearance | Cream crystals or powder |
A table summarizing the key chemical identifiers and physical properties of this compound.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of the corresponding biphenyl-2-boronic acid with pinacol. This straightforward reaction proceeds with the removal of water, often facilitated by a dehydrating agent or azeotropic distillation.
Synthetic Workflow
The general workflow for the synthesis of this compound involves the reaction of 2-bromobiphenyl with a boron source, followed by esterification. A common route is the Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent.
Caption: A diagram illustrating the Miyaura borylation synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a typical laboratory-scale synthesis of this compound from 2-bromobiphenyl.
Materials:
-
2-Bromobiphenyl
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromobiphenyl (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel. However, boronic esters can sometimes exhibit strong adsorption to silica, leading to poor recovery. To mitigate this, a modified purification method can be employed.
Protocol: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
For compounds that show strong adsorption, consider using silica gel impregnated with a small amount of boric acid to reduce the Lewis basicity of the silica surface.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected analytical data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), Pinacol methyl protons (singlet, ~1.3 ppm) |
| ¹³C NMR | Aromatic carbons (~120-150 ppm), Pinacol quaternary carbons (~84 ppm), Pinacol methyl carbons (~25 ppm) |
| IR (KBr) | C-H stretching (aromatic and aliphatic), B-O stretching (~1350 cm⁻¹) |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight |
A table summarizing the expected characterization data for this compound.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms.
Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery and Materials Science
The biphenyl moiety is a privileged scaffold in medicinal chemistry and a common structural motif in advanced materials. This compound serves as a critical building block for introducing this structural unit.
Pharmaceutical Synthesis
A notable application is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. For instance, the synthesis of Valsartan involves the creation of a key biphenyl intermediate, a transformation that can be achieved using Suzuki-Miyaura coupling with a suitable boronic acid derivative.[2][3][4][5][6] The ortho-substitution pattern is crucial for the final molecular architecture and biological activity of these complex molecules.
Materials Science
In the field of materials science, this compound is utilized in the synthesis of organic light-emitting diodes (OLEDs).[7][8][9][10] The biphenyl unit can be incorporated into the structure of organic semiconductors to tune their electronic and photophysical properties, such as charge transport and emission color. The ortho-linkage can induce a twisted conformation, which can be beneficial for achieving high triplet energies and improving the efficiency and stability of blue OLED emitters.
Conclusion
2-{[1,1'-Biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in organic synthesis. Its stability, coupled with its reactivity in the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for the construction of complex molecules containing the biphenyl scaffold. A thorough understanding of its synthesis, purification, and reactivity is paramount for its effective application in the development of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently utilize this powerful synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Documents download module [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. boronpharm.com [boronpharm.com]
- 10. OLED Materials|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to Biphenyl-2-Boronic Acid Pinacol Ester and Its Structural Analogues
Introduction: The Biaryl Motif as a Privileged Scaffold
The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone in modern chemistry.[1] Its prevalence is notable in pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[2][3][4] This ubiquity stems from the unique conformational and electronic properties the biaryl unit imparts, influencing a molecule's biological activity and material characteristics. The development of robust synthetic methodologies for constructing C(aryl)-C(aryl) bonds has been a major focus of organic chemistry, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as the preeminent and most versatile method.[5][6][7][8][9]
At the heart of this transformative reaction lies the organoboron reagent. Biphenyl-2-boronic acid pinacol ester stands as a crucial building block, enabling the synthesis of complex poly-aromatic systems. This guide provides an in-depth exploration of this key reagent, its structural analogues, and the strategic considerations for their synthesis and application, particularly for researchers and professionals in drug discovery and development.
Chapter 1: The Archetype - this compound
This compound is a stable, crystalline solid that serves as an exemplary reagent in Suzuki-Miyaura couplings. The pinacol ester group offers significant advantages over the corresponding boronic acid; it is generally more robust, less prone to protodeboronation (a common side reaction), and easier to handle and purify due to its reduced polarity.[10][11][12] Its solubility in common organic solvents makes it highly compatible with a wide range of reaction conditions.[12]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 914675-52-8[13] |
| Molecular Formula | C18H21BO2[13] |
| Molecular Weight | 280.169 g/mol [13] |
| Boiling Point | 408.1 ± 24.0 °C at 760 mmHg[13] |
| Density | 1.1 ± 0.1 g/cm³[13] |
| Solubility | Insoluble in water; Soluble in organic solvents.[11][12] |
The Suzuki-Miyaura Coupling Mechanism
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges. The generally accepted mechanism involves a Palladium catalyst cycling between Pd(0) and Pd(II) oxidation states in three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][14]
-
Oxidative Addition : A Pd(0) complex, typically bearing phosphine ligands, reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[14]
-
Transmetalation : The organoboron reagent (in this case, the biphenyl boronic ester) is activated by a base. The organic moiety is then transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step and is highly influenced by the steric and electronic properties of the reactants.[5][15]
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 2: The Universe of Structural Analogues
The true power of the Suzuki-Miyaura coupling in drug discovery lies in its functional group tolerance and the vast diversity of available building blocks.[16] Structural analogues of this compound are designed to systematically modulate steric and electronic properties, thereby fine-tuning reactivity, selectivity, and the final properties of the target molecule.[15][17][18][19]
Rationale for Analogue Design
The choice of a specific boronic ester analogue is a critical experimental decision driven by several factors:
-
Electronic Effects : Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either phenyl ring can alter the nucleophilicity of the carbon atom being transferred during transmetalation. This can significantly impact reaction rates and yields.[18][19]
-
Steric Hindrance : Bulky substituents, particularly at the ortho positions of either ring, can hinder the approach to the palladium center.[15][17] While this can sometimes slow the reaction, it can also be exploited to achieve regioselectivity in substrates with multiple reactive sites.[19]
-
Scaffold Hopping : Replacing one or both of the phenyl rings with heterocyclic systems (e.g., pyridine, pyrimidine, thiophene) is a common strategy in medicinal chemistry to explore new chemical space, improve physicochemical properties (like solubility), and engage in different interactions with biological targets.
-
Modulating the Boron Moiety : While pinacol esters are the most common, other diols can be used to create the boronic ester. These alternative esters (e.g., derived from N-methyliminodiacetic acid, MIDA) can offer enhanced stability to chromatography or specific reaction conditions.
Caption: Logic of analogue design to influence reaction outcomes.
Chapter 3: Key Synthetic Methodologies
The efficient synthesis of aryl boronic esters is as crucial as their subsequent use in cross-coupling. Modern synthetic chemistry offers several powerful, high-yielding methods that tolerate a wide array of functional groups.
Caption: Primary synthetic routes to aryl boronic pinacol esters.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
This method is a cornerstone for converting aryl halides or triflates into the corresponding boronic esters using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[20][21] The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides.[21]
-
Principle : A palladium catalyst facilitates the coupling of an aryl halide with a boron source in the presence of a base.[20]
-
Reagents : Aryl halide (1.0 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (3 mol%), Potassium Acetate (KOAc, 3.0 equiv), 1,4-Dioxane (5 mL).
-
Equipment : Schlenk tube or microwave vial, magnetic stirrer, heating block, argon/nitrogen source.
-
Procedure :
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be used directly or purified by chromatography.
-
-
Causality : The base (KOAc) is crucial for the transmetalation step.[20] The dppf ligand on the palladium catalyst provides the necessary stability and electronic properties for efficient catalytic turnover with a broad range of substrates.[22]
Protocol 2: Iridium-Catalyzed Aromatic C-H Borylation
A more atom-economical approach is the direct borylation of C-H bonds, which avoids the need for pre-functionalized aryl halides.[23] Iridium-based catalysts, developed extensively by Hartwig and others, show excellent activity and regioselectivity, which is typically governed by sterics, favoring the least hindered C-H bond.[23][24][25]
-
Principle : An iridium(I) complex catalyzes the direct functionalization of an aromatic C-H bond with B₂pin₂.[23]
-
Reagents : Arene (1.0 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(COD)OMe]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%), Cyclohexane (3 mL).
-
Equipment : Schlenk tube, magnetic stirrer, heating block, argon/nitrogen source.
-
Procedure :
-
In an oven-dried Schlenk tube under an inert atmosphere, add B₂pin₂, [Ir(COD)OMe]₂, and dtbpy.
-
Add the arene substrate followed by the solvent (e.g., cyclohexane, THF).
-
Seal the tube and heat the mixture at 80 °C for 16-24 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or crystallization.
-
-
Causality : The combination of the iridium precursor and a bipyridine ligand generates the active catalyst. The reaction proceeds without a base. Regioselectivity is a key feature; the catalyst preferentially activates the most sterically accessible C-H bond, making this a predictable method for synthesizing specific isomers.[23]
Chapter 4: Purification and Characterization
A significant practical challenge in working with boronic esters is their propensity for hydrolysis back to the more polar boronic acid, especially on silica gel during column chromatography.[26] This can lead to streaking, poor separation, and product loss.[27]
Protocol 3: A Facile Method for Chromatographic Purification
Researchers have developed methods to mitigate on-column degradation. One effective strategy involves modifying the stationary phase to suppress the Lewis acidity of silica gel.[27][28]
-
Principle : Impregnating silica gel with boric acid reduces the over-adsorption and subsequent hydrolysis of the pinacol boronic ester during chromatography.[27][28]
-
Procedure for Preparing Boric Acid-Impregnated Silica :
-
Prepare a saturated solution of boric acid in methanol.
-
Add silica gel to this solution to form a slurry.
-
Evaporate the methanol on a rotary evaporator until a free-flowing powder is obtained.
-
Dry the treated silica gel in an oven at 100 °C for several hours before use.
-
-
Chromatography :
-
Pack a column with the boric acid-impregnated silica gel.
-
Load the crude boronic ester onto the column.
-
Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient), carefully monitoring fractions by TLC.
-
-
Causality : The boric acid treatment effectively neutralizes the acidic silanol groups on the silica surface that catalyze the hydrolysis of the C-B bond, allowing for cleaner separation and improved recovery of the desired ester.[27]
Table 2: Comparative Analysis of Synthetic Routes
| Feature | Miyaura Borylation (Pd-catalyzed) | C-H Borylation (Ir-catalyzed) |
| Starting Material | Aryl Halide / Triflate | Arene / Heteroarene |
| Key Reagent | B₂pin₂ or HBpin | B₂pin₂ |
| Atom Economy | Lower (generates salt waste) | Higher (avoids pre-functionalization) |
| Regiocontrol | Dictated by halide position | Dictated by sterics (least hindered C-H) |
| Functional Group Tolerance | Very broad[29] | Generally good, but sensitive to some directing groups |
| Primary Application | Synthesis of specific, pre-determined isomers | Late-stage functionalization, screening libraries |
Chapter 5: Application in Drug Discovery & Development
The strategic use of this compound and its analogues is a powerful tool in medicinal chemistry. It allows for the rapid assembly of novel biaryl and heteroaryl scaffolds to build structure-activity relationships (SAR).[9][16] For example, a late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester was a key step in the synthesis of Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK).[10]
By systematically varying the substitution patterns on the boronic ester analogues, chemists can explore how changes in size, electronics, and hydrogen bonding potential impact a compound's potency, selectivity, and pharmacokinetic properties. The mild and reliable nature of the Suzuki-Miyaura reaction makes it highly suitable for complex molecule synthesis, where protecting group manipulations must be minimized.[7][16]
Conclusion and Future Outlook
This compound and its vast array of structural analogues are indispensable tools in modern organic synthesis. Their utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, has accelerated the discovery and development of new pharmaceuticals and functional materials. The continued evolution of synthetic methods, particularly in the realm of direct C-H functionalization, promises to further expand the accessibility and diversity of these critical building blocks.[30][31] For the practicing scientist, a deep understanding of the underlying reaction mechanisms, the rationale for analogue selection, and the practical aspects of synthesis and purification is essential for harnessing the full potential of this powerful chemical technology.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. runyvmat.com [runyvmat.com]
- 12. fishersci.be [fishersci.be]
- 13. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 26. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. pubs.rsc.org [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
A Technical Guide to Biphenyl-2-boronic Acid Pinacol Ester: Sourcing, Quality Control, and Application in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-2-boronic acid pinacol ester is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity make it an indispensable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of commercial suppliers, critical quality control considerations, and a detailed protocol for its application in the Suzuki-Miyaura coupling reaction, tailored for professionals in research and drug development.
The Strategic Advantage of Pinacol Esters in Synthesis
Boronic acids are fundamental to C-C bond formation, but their free form can be prone to dehydration, forming cyclic boroxine anhydrides, and can be challenging to purify. The use of a pinacol protecting group to form the boronic ester offers several advantages.[1] This modification enhances the stability of the compound, making it less susceptible to degradation and simplifying storage and handling.[1][2] The pinacol ester can often be purified by chromatography and is generally more compatible with a wider range of reaction conditions.[3]
Commercial Sourcing and Supplier Evaluation
A reliable supply of high-purity this compound is critical for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this reagent, often with varying purity grades and in different quantities.
| Supplier | Purity Specification | Available Quantities | Notes |
| Thermo Scientific Chemicals | ≥96.0% (GC)[4] | 1 g, 5 g | Often available under the Alfa Aesar brand.[4] |
| Fisher Scientific | 97% | 1 g, 5 g | Provides detailed chemical identifiers and properties. |
| Sigma-Aldrich (Merck) | 97% | Varies | Offers a range of boronic acids and esters for synthesis. |
| BLDpharm | Varies | Bulk quantities available | ISO certified manufacturer and supplier.[5] |
| Eon Biotech | Varies | Varies | London-based trader and consulting company.[6] |
| Shanghai Nianxing Industrial Co., Ltd. | 98.0%[2] | Varies | China-based supplier.[2] |
| Optima Chemical | Varies | Custom quantities | Manufacturer and distributor of boronic acids.[7] |
When selecting a supplier, it is imperative to consider not only the quoted purity but also the supplier's quality management systems and the comprehensiveness of the provided Certificate of Analysis (CoA). For applications in drug development, sourcing from suppliers who can provide detailed impurity profiles and demonstrate lot-to-lot consistency is crucial.
Quality Control and Analytical Methodologies
The purity and stability of this compound are paramount for its successful application. The primary concern with boronic esters is their susceptibility to hydrolysis, which converts them back to the corresponding boronic acid.[8] This can impact reaction stoichiometry and introduce impurities. Therefore, robust analytical methods are necessary to ensure the quality of the starting material.
Key Quality Control Parameters:
-
Purity (Assay): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
-
Water Content: Measured by Karl Fischer titration to assess the risk of hydrolysis.
-
Residual Solvents: Quantified by GC-Headspace analysis.
-
Melting Point: A sharp melting point range is indicative of high purity. Thermo Scientific specifies a range of 79.0-85.0°C.[4]
Analytical Challenges and Solutions for Boronic Esters:
The analysis of boronic esters by reversed-phase HPLC can be challenging due to on-column hydrolysis.[9][10] To mitigate this, several strategies can be employed:
-
Aprotic Diluents: Dissolving the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) for analysis minimizes hydrolysis prior to injection.[9]
-
Fast LC Methods: Utilizing shorter analysis times with UHPLC columns can reduce the on-column residence time, thereby limiting the extent of hydrolysis.
-
High-pH Mobile Phases: For particularly sensitive boronic esters, using a high-pH mobile phase (e.g., pH 12) can stabilize the compound during analysis.[8][11]
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique offers an alternative to HPLC and can accurately quantify boronic esters and their corresponding acids without the issue of hydrolysis during analysis.[12]
A well-defined quality control workflow is essential for ensuring the integrity of the starting material and the reproducibility of the subsequent synthetic steps.
Caption: Quality Control Workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[13][14]
The Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[1][14]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically requiring activation by a base.[15]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.
-
Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[18] In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[18][19] Storing under an inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and stringent quality control are essential for its effective use. The provided guidelines and protocol offer a solid foundation for researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, ensuring reproducible and high-quality results.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. H32320.03 [thermofisher.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Boronic Acid Manufacturer and Distributor | Custom Chemical Manufacturer - Toll Manufacturing | Optima Chem [optimachem.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.dk [fishersci.dk]
- 18. fishersci.com [fishersci.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to the Strategic Application of Biphenyl-2-boronic acid Pinacol Ester in Modern Organic Synthesis
Introduction
The biaryl scaffold is a privileged motif in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The creation of carbon-carbon (C-C) bonds to link aromatic rings is therefore a cornerstone of organic synthesis. Among the myriad of methods developed, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its mild conditions, exceptional functional group tolerance, and the general stability of its organoboron reagents.[2][3]
This technical guide focuses on a specific, yet highly strategic, building block: Biphenyl-2-boronic acid pinacol ester . The placement of the boronic ester at the 2-position of a biphenyl system introduces significant steric encumbrance. While this presents unique challenges, it also unlocks powerful opportunities, particularly for the synthesis of sterically congested, tetra-ortho-substituted, and axially chiral biaryls—structures of increasing importance in drug development and catalysis.
As a Senior Application Scientist, this guide aims to move beyond a simple recitation of facts. It will provide field-proven insights into why certain experimental choices are made, explaining the causal relationships between substrate structure, reaction conditions, and outcomes. We will delve into the mechanistic nuances dictated by the sterically demanding nature of this reagent and provide a self-validating, detailed protocol to empower researchers to harness its full synthetic potential.
Physicochemical Properties and Strategic Handling
This compound is a stable, crystalline solid, making it significantly easier to handle, purify, and store compared to its corresponding boronic acid. The pinacol protecting group shields the Lewis acidic boron center, mitigating common side reactions like protodeboronation and the formation of boroxines.
| Property | Value | Reference |
| IUPAC Name | 2-{[1,1'-biphenyl]-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| CAS Number | 914675-52-8 | |
| Molecular Formula | C₁₈H₂₁BO₂ | |
| Molecular Weight | 280.17 g/mol | |
| Appearance | Cream-colored crystals or powder | |
| Melting Point | 79.0 - 85.0 °C | |
| Solubility | Insoluble in water; Soluble in common organic solvents (THF, Dioxane, Toluene). |
Expert Insight: The primary advantage of using the pinacol ester is its enhanced stability. Boronic acids, especially those with electron-rich or certain heterocyclic motifs, are susceptible to decomposition (protodeboronation) in the presence of base and aqueous media, which are standard components of Suzuki couplings.[3] The pinacol ester acts as a slow-release source of the active boron species, maintaining a low concentration of the more sensitive boronic acid in solution and minimizing degradation pathways.
Synthesis of the Reagent: The Miyaura Borylation
This compound is typically synthesized via the Palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of an aryl halide (in this case, 2-bromobiphenyl) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] The reaction is highly functional group tolerant and provides a direct route to the desired boronic ester.
Caption: Workflow for the Miyaura Borylation Synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling
Mechanistic Deep Dive: The Challenge of Steric Hindrance
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
The ortho-biphenyl substituent of this compound dramatically influences this cycle. The primary challenge is steric hindrance, which impedes the transmetalation step.[5] The bulky biphenyl group makes it difficult for the boron reagent to approach the palladium center and transfer its organic fragment. Similarly, the subsequent reductive elimination step to form the C-C bond can also be slowed.
This is in stark contrast to its isomer, 4-biphenylboronic acid pinacol ester, where the reactive center is sterically unencumbered, generally leading to faster reactions and higher yields under standard conditions.[6]
Causality Behind Experimental Choices: Overcoming Steric Hindrance
To drive the coupling of sterically demanding substrates like this compound, the choice of ligand and catalyst is paramount.
-
The Need for Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key to success lies in using specialized dialkylbiaryl phosphine ligands , often referred to as "Buchwald ligands."
-
Examples: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).
-
Causality: These ligands possess two critical features. First, their immense steric bulk promotes the formation of a monoligated, highly reactive 14-electron L-Pd(0) species, which is more active in the oxidative addition step. Second, they are highly electron-donating, which increases the electron density on the palladium center, facilitating the oxidative addition and, crucially, accelerating the rate-limiting reductive elimination step to release the sterically congested biaryl product.
-
-
Choice of Palladium Precatalyst: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, specialized precatalysts that incorporate these bulky ligands are often more efficient and air-stable, ensuring the formation of the active catalytic species.
-
Base and Solvent Selection: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the transmetalation of the sterically hindered boronic ester.[2] Anhydrous solvents such as dioxane or toluene are typically preferred to minimize protodeboronation of the boronic ester.
Key Application: Synthesis of Telmisartan Intermediate
A compelling real-world application that highlights the strategic importance of forming the 2-substituted biphenyl core is in the synthesis of Telmisartan , a widely prescribed antihypertensive drug. Several synthetic routes rely on a Suzuki-Miyaura coupling to construct the central biphenyl scaffold.[1][2][7][8] While many reported syntheses couple an arylboronic acid with a 2-bromophenyl derivative, the reverse disconnection using this compound is a strategically equivalent and viable approach, underscoring the industrial relevance of this building block.
Experimental Protocols
Representative Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a sterically hindered aryl bromide. It is synthesized from established methods for challenging couplings.[8][9]
Reaction: this compound + 2-Bromo-1,3,5-trimethylbenzene → 2-(Mesityl)biphenyl
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Notes |
| 2-Bromo-1,3,5-trimethylbenzene | 199.09 | 1.0 | 199 mg | Aryl Halide (Limiting Reagent) |
| This compound | 280.17 | 1.2 | 336 mg | Boronic Ester (1.2 equiv) |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg | Palladium Precatalyst |
| SPhos | 410.57 | 0.022 (2.2 mol%) | 9.0 mg | Ligand |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 3.0 | 637 mg | Base (3.0 equiv) |
| 1,4-Dioxane (anhydrous) | - | - | 5 mL | Solvent (0.2 M concentration) |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-1,3,5-trimethylbenzene (199 mg, 1.0 mmol), this compound (336 mg, 1.2 mmol), and powdered K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, quickly weigh and add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (9.0 mg, 0.022 mmol).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(Mesityl)biphenyl.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use fresh Pd source and ligand; Ensure solvents are rigorously dried; Use freshly powdered, anhydrous base. |
| Protodeboronation | Presence of water; Base is too strong/nucleophilic; Prolonged reaction time at high temp. | Use anhydrous solvent; Switch to K₃PO₄ or Cs₂CO₃; Monitor reaction closely and stop once complete. |
| Homocoupling of Boronic Ester | Oxygen contamination leading to Pd(II) species. | Degas the reaction mixture thoroughly (e.g., with 3x vacuum/inert gas cycles or by bubbling argon through the solvent).[3] |
| Stalled Reaction | Catalyst deactivation; Reductive elimination is slow. | Increase catalyst loading slightly (e.g., to 2 mol%); Consider switching to a more electron-rich ligand like RuPhos. |
Conclusion and Future Outlook
This compound is a powerful and strategic reagent in the modern synthetic chemist's toolbox. Its sterically encumbered nature, while presenting a challenge, is precisely the feature that makes it indispensable for the construction of complex, sterically congested biaryl systems that are otherwise difficult to access. The key to unlocking its potential lies in a rational understanding of the mechanistic hurdles and the judicious selection of highly active catalyst systems, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands.
As the demand for structurally complex and diverse molecules in drug discovery and materials science continues to grow, the strategic application of reagents like this compound will become increasingly vital. Future developments in ligand design and catalyst technology will likely further expand its utility, enabling even more challenging couplings to be performed with greater efficiency and selectivity. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively utilize this valuable synthetic building block.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. home.sandiego.edu [home.sandiego.edu]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Biphenyl-2-boronic Acid Pinacol Ester
Introduction: The Strategic Synthesis of ortho-Substituted Terphenyls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A particularly valuable application of this methodology is the synthesis of sterically hindered biaryl and poly-aryl systems, which are prevalent motifs in many biologically active molecules and functional materials.[4][5]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of biphenyl-2-boronic acid pinacol ester with various aryl halides. The focus is on overcoming the steric challenges associated with ortho-substituted substrates to efficiently synthesize valuable terphenyl structures. We will delve into the mechanistic nuances, the critical role of each reaction component, and provide a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.
This compound is a key building block for accessing these sterically congested terphenyls. The pinacol ester offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store, thereby ensuring greater reproducibility in synthetic campaigns.[2][6] However, the steric bulk proximal to the reactive C-B bond necessitates carefully optimized reaction conditions to achieve high yields and avoid common side reactions like protodeboronation.[2][6]
Mechanistic Considerations: A Validating Framework
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing the coupling of challenging substrates like this compound. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
1. Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the bond strength decreasing in the order of C-Cl > C-Br > C-I. While aryl chlorides are economically attractive, their stronger bond often requires more active catalysts.[7][8]
2. Transmetalation: This is often the rate-determining step, particularly with sterically hindered substrates.[9] The organic group (R²) from the boron reagent is transferred to the palladium(II) center. This step is critically dependent on the presence of a base. The base activates the boronic ester by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the biphenyl moiety to the palladium center.[9][10][11] The choice of base is therefore not trivial and can significantly impact reaction efficiency.
3. Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming the new C-C bond of the terphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Key Experimental Parameters: A Scientist's Guide to Optimization
The success of the Suzuki-Miyaura coupling with this compound is contingent upon the judicious selection of several key parameters.
Palladium Catalyst and Ligand Selection
For sterically demanding couplings, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps and are particularly effective for coupling less reactive aryl chlorides.[7][12][13]
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading |
| Pd(OAc)₂ with SPhos | SPhos is a bulky dialkylbiaryl phosphine ligand that promotes efficient coupling of sterically hindered substrates.[13] | 1-2 mol% Pd |
| PdCl₂(dppf) | A reliable catalyst for a broad range of Suzuki couplings, though may require higher temperatures for hindered substrates. | 2-5 mol% Pd |
| Pd(PPh₃)₄ | A classic catalyst, but often less effective for sterically hindered or unreactive partners compared to modern ligand systems.[12] | 3-5 mol% Pd |
The Role of the Base
The base plays a multifaceted role, primarily in the formation of the reactive boronate species.[9][10] The choice of base can influence reaction rates and yields.
| Base | Strength | Solubility | Comments |
| K₃PO₄ | Strong | Moderately soluble in aqueous/organic mixtures | Often an excellent choice for hindered couplings, promoting efficient transmetalation. |
| K₂CO₃ | Moderate | Soluble in water | A common and cost-effective choice, often used in biphasic systems.[14] |
| Cs₂CO₃ | Strong | Soluble in many organic solvents | Highly effective but more expensive. Can be advantageous in anhydrous conditions. |
| KOtBu | Very Strong | Soluble in organic solvents | A powerful base, useful for particularly challenging couplings, including those with aryl chlorides.[15] |
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). The choice of solvent can also influence catalyst activity and selectivity.[16][17]
| Solvent System | Properties | Typical Use Case |
| Dioxane/Water | Aprotic ether/aqueous mixture | A versatile and widely used system for a broad range of Suzuki couplings.[2][14] |
| Toluene/Water | Aromatic/aqueous mixture | Good for higher temperature reactions. |
| THF/Water | Aprotic ether/aqueous mixture | Effective, but its lower boiling point limits the reaction temperature.[18] |
| DMF or DMAc | Polar aprotic | Can be effective but may lead to side reactions at high temperatures. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Caption: Fig. 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: In a separate vial, briefly purge the palladium(II) acetate and SPhos with the inert gas. Prepare a degassed solvent mixture of dioxane (5 mL) and water (1 mL) by bubbling the inert gas through it for 20 minutes. Add the catalyst, ligand, and the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[14] Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terphenyl product.[14][19]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a properly inert atmosphere was maintained. Use freshly opened or properly stored catalyst and ligands. |
| Insufficiently active base | Switch to a stronger base like Cs₂CO₃ or KOtBu. | |
| Low reaction temperature | Increase the reaction temperature, ensuring the solvent does not boil off. | |
| Protodeboronation of Boronic Ester | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high quality. Minimize reaction time once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Catalyst decomposition | Lower the reaction temperature or catalyst loading. Ensure efficient stirring. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of sterically hindered terphenyls. Success hinges on a rational approach to the selection of the catalyst system, base, and solvent, grounded in a solid understanding of the reaction mechanism. By employing bulky, electron-rich phosphine ligands and an appropriate base, the steric hindrance of the ortho-substituted biphenyl moiety can be effectively overcome. The detailed protocol provided herein serves as a robust and reliable starting point for researchers to access these valuable molecular architectures, with the flexibility for further optimization based on specific substrate requirements. The continuous evolution of catalytic systems promises to further expand the scope and utility of this remarkable transformation in the years to come.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. rose-hulman.edu [rose-hulman.edu]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Biphenyl-2-boronic acid pinacol ester
Abstract
The formation of carbon-carbon bonds to construct complex molecular architectures is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, particularly in the synthesis of biaryl and polyaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of Biphenyl-2-boronic acid pinacol ester, a sterically hindered substrate that presents unique synthetic challenges. We will delve into the mechanistic intricacies, explore optimal catalyst and ligand selection, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals. The causality behind experimental choices is emphasized to empower users to troubleshoot and adapt the methodology for their specific synthetic targets.
Introduction: The Challenge of Steric Hindrance
The synthesis of tri- and tetra-ortho-substituted biaryls is a significant challenge in organic chemistry.[4][5] The steric bulk surrounding the reactive centers can severely impede the key steps of the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions. This compound is a prime example of such a sterically demanding coupling partner. Its successful coupling is critical for accessing a range of complex molecular scaffolds, including those with atropisomeric properties.[6]
This guide focuses on overcoming these steric barriers through the rational selection of palladium precatalysts, bulky electron-rich phosphine ligands, and optimized reaction conditions. Understanding the interplay between these components is paramount for achieving high efficiency in these challenging transformations.[4][7][8]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10][11] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate.[10][12] This is often the rate-limiting step.
-
Transmetalation: The organic group from the organoboron reagent (Ar²-Bpin) is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic ester to form a more nucleophilic boronate species.[12][13][14]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[10][12]
For sterically hindered substrates like this compound, both the oxidative addition and reductive elimination steps can be challenging. The bulky nature of the substrates necessitates the use of specialized ligands that can facilitate these difficult transformations.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling Sterically Hindered Substrates
Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the ancillary ligand is the most critical factor for success.
-
Palladium Precatalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern precatalysts are often preferred for their stability, ease of handling, and high activity.[15][16][17] These precatalysts, often featuring a biaryl phosphine ligand already coordinated to the palladium center (e.g., XPhos-Pd-G3), ensure the rapid formation of the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle efficiently.[18]
-
Ligands: For sterically demanding couplings, bulky and electron-rich monodentate biaryl phosphine ligands (Buchwald-type ligands) are indispensable.[8][19] Ligands like SPhos and XPhos have proven exceptionally effective.[19][20][21][22][23]
-
Why they work: The bulkiness of these ligands promotes the reductive elimination step, which is often slow for hindered substrates.[12] The electron-donating nature of the phosphine increases electron density on the palladium center, facilitating the oxidative addition step.[12] This combination of steric and electronic properties creates a highly active catalyst capable of coupling challenging substrates.[6][7]
-
The Role of the Base and Solvent
-
Base: The base is essential for activating the boronic ester for transmetalation.[12][13][14][24] For pinacol esters, strong bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often required, especially with hindered substrates.[5][25] The base is thought to form a more nucleophilic "ate" complex with the boron atom, facilitating the transfer of the aryl group to the palladium center.[12][13][26]
-
Solvent: Aprotic polar solvents are typically used. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is common when using bases like K₃PO₄. The water helps to solubilize the inorganic base. For anhydrous conditions, which may be necessary if substrates are sensitive to protodeboronation, bases like t-BuOK in solvents like dioxane are effective.[5][27]
| Parameter | Recommended Choice | Rationale |
| Pd Precatalyst | XPhos-Pd-G3, SPhos-Pd-G2 | Air-stable, well-defined precatalysts that rapidly generate the active Pd(0)L species.[18] |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination for hindered substrates.[19][20] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | Strong bases required to activate the sterically hindered boronic ester for efficient transmetalation.[5][13][25] |
| Solvent | Dioxane/H₂O, Toluene, CPME | Aprotic solvents that provide good solubility for reagents and are stable at elevated temperatures.[28] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation energy for coupling hindered substrates. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide (Ar-Br) with this compound.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Equipment
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos-Pd-G3 precatalyst (1 - 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and the XPhos-Pd-G3 precatalyst (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane (e.g., 4.0 mL) and degassed deionized water (e.g., 1.0 mL) via syringe. The solvent ratio of dioxane to water is typically between 4:1 and 10:1.[25]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle set to 100 °C. Stir the mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[29] Dilute the reaction mixture with ethyl acetate (20 mL) and add water (10 mL).[25]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[11]
-
Washing: Combine the organic extracts and wash them sequentially with water (20 mL) and brine (20 mL).[25][29]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Insufficient heat. | Use a fresh batch of precatalyst. Ensure proper degassing of solvents and purging of the reaction vessel. Verify the reaction temperature. |
| Protodeboronation of Boronic Ester | Presence of excess water or protic impurities; Base not optimal. | Use anhydrous conditions with a base like t-BuOK. Ensure solvents are thoroughly dried. Use a pinacol ester, which is more stable than the corresponding boronic acid.[9] |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from Pd(II) intermediates. | Improve degassing and inert atmosphere techniques. |
| Incomplete Reaction | Steric hindrance is too great for the conditions; Insufficient reaction time. | Increase catalyst loading (e.g., to 3-5 mol%). Increase the reaction temperature. Switch to a more active ligand system (e.g., explore other Buchwald ligands or NHC-based catalysts).[30] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered substrates like this compound is a challenging yet highly valuable transformation. Success hinges on the careful selection of a modern, well-defined palladium precatalyst in conjunction with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos. By understanding the mechanistic roles of the catalyst, ligand, base, and solvent, researchers can effectively overcome the steric barriers and achieve high yields of desired poly-aromatic products. The protocol and insights provided herein serve as a robust starting point for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. mt.com [mt.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. nasc.ac.in [nasc.ac.in]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SPhos - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 27. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. home.sandiego.edu [home.sandiego.edu]
- 30. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of Biphenyl-2-boronic acid pinacol ester in Medicinal Chemistry
This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of Biphenyl-2-boronic acid pinacol ester. We will move beyond simple procedural lists to explore the mechanistic rationale and field-proven insights that enable the successful use of this versatile building block in the synthesis of complex, biologically active molecules.
Introduction: The Biphenyl Scaffold and the Advantage of the Pinacol Ester
The biphenyl motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural and synthetic products with significant biological activities.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal core for designing ligands that interact with biological targets.
This compound is a key reagent for introducing this valuable scaffold. While boronic acids are the classical reagents for Suzuki-Miyaura couplings, their pinacol ester derivatives offer significant practical advantages. The pinacol group acts as a protecting group for the boronic acid, shielding the boron atom and rendering the molecule more stable to air and moisture.[2] This enhanced stability translates to a longer shelf-life, easier handling, and, critically, the ability to purify the reagent via standard column chromatography, ensuring high purity for predictable reaction outcomes.[2][3]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds.[1][4] This Nobel Prize-winning reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of its reagents, making it a workhorse in pharmaceutical synthesis.[4]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process, catalyzed by a Palladium(0) species, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (the boronic ester) coordinates to the Pd(II) complex. A base activates the boronic ester, facilitating the transfer of the biphenyl group from the boron atom to the palladium center, displacing the halide. The exact nature of the active boron species is debated, but it is widely accepted that a borate or boronate anion, formed by the addition of a hydroxide or other base, enters the cycle.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Rapid Assembly of Complex Pharmaceutical Intermediates
The power of this reaction lies in its ability to couple complex fragments in the later stages of a synthetic route.[6] this compound can be coupled with a variety of heteroaryl halides to generate motifs of high medicinal value, such as 2-arylpyridines.[4][7] This strategy allows for the modular construction of compound libraries, enabling rapid exploration of the structure-activity relationship (SAR) by varying the coupling partner.
For example, in the synthesis of kinase inhibitors or other targeted therapies, a highly functionalized heterocyclic core (as the aryl halide) can be efficiently coupled with the biphenyl boronic ester to install a key pharmacophoric element.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.
Reagents and Equipment
| Item | Purpose | Typical Choice & Rationale |
| Aryl Halide | Electrophilic partner | Aryl Bromide (1.0 equiv) |
| Boronic Ester | Nucleophilic partner | This compound (1.2 - 1.5 equiv). A slight excess ensures complete consumption of the often more valuable aryl halide. |
| Palladium Catalyst | Heart of the reaction | Pd(dppf)Cl₂ or Pd₂(dba)₃ (1-5 mol%). Pd(dppf)Cl₂ is often effective for heteroaryl chlorides.[7] Pd₂(dba)₃ is a Pd(0) source requiring an additional phosphine ligand. |
| Ligand | Stabilizes & activates catalyst | RuPhos or FcPPh₂ (2-12 mol%). The ligand choice is critical for efficiency, especially with challenging substrates like aryl chlorides.[4][7] |
| Base | Activates boronic ester | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv). A strong base is required to form the active boronate species. K₃PO₄ is a common and effective choice.[4] |
| Solvent | Reaction medium | 1,4-Dioxane/Water (e.g., 4:1 v/v). The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.[7] |
| Equipment | --- | Schlenk flask or sealed vial, magnetic stirrer, heating block, inert gas (N₂ or Ar) supply. |
Step-by-Step Procedure
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired byproducts. This degassing step is critical for reproducibility and high yields.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biphenyl product.
Technical Considerations and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient base strength; Sterically hindered substrate. | Ensure proper degassing. Use a more active catalyst/ligand system (e.g., a Buchwald ligand). Switch to a stronger base like Cs₂CO₃. Increase reaction temperature. |
| Protodeboronation | Presence of excess water or protic sources; prolonged reaction times at high temperature. | Use anhydrous solvents (if water is not part of the system). Minimize reaction time once the starting material is consumed. Use of the pinacol ester form already reduces this risk compared to the free acid.[6] |
| Homocoupling of Boronic Ester | Oxygen contamination leading to oxidative coupling. | Meticulous degassing of the reaction vessel and solvents is crucial. Ensure a positive pressure of inert gas throughout the reaction. |
Conclusion
This compound is a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its stability, reliability, and effectiveness in the robust Suzuki-Miyaura cross-coupling reaction allow for the efficient synthesis of complex molecules centered around the privileged biphenyl scaffold. A thorough understanding of the reaction mechanism and careful attention to experimental setup are key to leveraging this building block to its full potential, accelerating the discovery and development of new therapeutic agents.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note: Synthesis of Biaryl Compounds Using Biphenyl-2-boronic acid pinacol ester
Introduction: The Central Role of Biaryls in Modern Chemistry
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1][2][3] Their unique conformational properties, arising from restricted rotation around the aryl-aryl single bond, allow them to serve as effective pharmacophores and functional materials.[1] The synthesis of these compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which was recognized with the 2010 Nobel Prize in Chemistry.[4][5] This reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide.[4][5]
This application note provides a detailed guide for researchers on the synthesis of biaryl compounds using a specific, highly versatile reagent: Biphenyl-2-boronic acid pinacol ester. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, the distinct advantages of using pinacol esters, and provide a robust, step-by-step protocol for its successful implementation in the laboratory.
The Reagent of Choice: Advantages of Boronic Acid Pinacol Esters
While simple boronic acids are widely used, they can be prone to decomposition pathways like protodeboronation.[5] Boronic acid pinacol esters have emerged as superior alternatives for several key reasons:
-
Enhanced Stability: The pinacol group effectively shields the boron atom, making the ester significantly more stable to air and moisture compared to the corresponding free boronic acid.[6] This stability translates to a longer shelf-life and simplifies handling and purification by standard techniques like column chromatography.[6]
-
High Purity and Availability: Pinacol esters are often crystalline solids, which allows for easy purification and ensures high purity for reactions. A vast array of these reagents, including this compound, are commercially available.[6]
-
Mild Reaction Conditions: The use of pinacol esters often allows for Suzuki-Miyaura couplings to proceed under mild conditions, which is crucial for preserving sensitive functional groups in complex, multi-step syntheses.[6]
-
Controlled Reactivity: The stability of the pinacol ester allows for sequential cross-coupling strategies, where other reactive sites in a molecule can be addressed before the boronate is utilized.[5]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[5][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) complex.[5][7] Electron-rich and bulky phosphine ligands on the palladium center facilitate this step.[4][7]
-
Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. The process requires activation of the boronic ester by a base. The base reacts with the boron species to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻), which then readily transfers its organic group (Ar²) to the Pd(II) center, displacing the halide.[4][8][9]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-Phenylbiphenyl
This protocol details the synthesis of 2-phenylbiphenyl from 1-bromo-2-phenylbenzene and Phenylboronic acid. However, the same conditions are generally applicable for the target reaction between an appropriate aryl halide and this compound.
Materials and Reagents
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| Aryl Halide (e.g., 1-bromo-2-phenylbenzene) | 233.11 | 233 | 1.0 | 1.0 |
| This compound | 294.18 | 353 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 24.5 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Note: Reagent quantities should be adjusted based on the specific aryl halide used. This compound is used in slight excess to ensure complete consumption of the limiting aryl halide.
Reaction Setup and Procedure
The following workflow outlines the key experimental stages.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Preparation: To a 50 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalyst. An inert atmosphere (Nitrogen or Argon) is crucial as the Pd(0) active species can be oxidized by air.[5]
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture is critical for dissolving both the organic reagents and the inorganic base.[4]
-
Rationale: Solvents must be degassed (e.g., by sparging with nitrogen for 15-20 minutes) to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]
-
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Rationale: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature may vary depending on the reactivity of the aryl halide.[10]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Rationale: The aqueous wash removes the inorganic base and salts, while the desired biaryl product is extracted into the organic layer.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or gives a low yield, consider the following:
-
Catalyst/Ligand: The choice of catalyst and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos may be required.[7][8]
-
Base: A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate the transmetalation step.[4][10]
-
Reagent Quality: Ensure the boronic ester is pure and the solvents are anhydrous and properly degassed.
-
-
Homocoupling: The formation of a biaryl from the boronic ester coupling with itself (Ar²-Ar²) can occur, especially if the reaction mixture is exposed to oxygen or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[5] Using a well-defined Pd(0) source or ensuring efficient in-situ reduction can minimize this side reaction.[11]
-
Protodeboronation: Premature cleavage of the C-B bond of the boronic ester can be an issue, particularly with heteroaromatic substrates.[5] Using anhydrous conditions and carefully selecting the base can mitigate this problem. Pinacol esters are generally more resistant to this pathway than free boronic acids.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a powerful and reliable method for the synthesis of complex biaryl structures. The enhanced stability and reactivity of the pinacol ester make it an ideal choice for applications in drug discovery and materials science. By understanding the underlying mechanism and adhering to the robust protocol outlined in this note, researchers can confidently and efficiently construct valuable biaryl compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Notes & Protocols: The Strategic Application of Biphenyl-2-boronic Acid Pinacol Ester in the Synthesis of Advanced OLED Materials
Introduction: The Synthetic Imperative in Next-Generation Displays
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, prized for their lightweight construction, wide viewing angles, and rapid response times.[1] The performance of these devices—spanning efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic semiconductor materials used.[2][3] At the heart of developing these materials lies the field of organic synthesis, where the precise construction of complex π-conjugated systems is paramount.
The Suzuki-Miyaura cross-coupling reaction has emerged as an indispensable tool for this purpose, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[4] Within the vast toolkit of reagents for this reaction, boronic acid pinacol esters are particularly favored for their superior stability, ease of handling, and purification compared to their free boronic acid counterparts.[5]
This guide focuses on a strategically important building block: Biphenyl-2-boronic acid pinacol ester . We will explore the causality behind its selection in designing high-performance OLED materials, provide detailed, field-proven protocols for its use, and present a framework for validating the synthesis of these advanced materials.
The Cornerstone Reaction: Suzuki-Miyaura Coupling
The efficacy of this compound is realized through the palladium-catalyzed Suzuki-Miyaura coupling. A fundamental understanding of this reaction's mechanism is crucial for troubleshooting and optimization. The process is a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) complex.[4][6]
-
Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is critical and requires activation by a base, which facilitates the transfer of the biphenyl group from boron to palladium.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[4][6]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Design: Why this compound?
The choice of this specific reagent is not arbitrary; it is a deliberate design strategy to impart critical properties to the final OLED material. The core advantage stems from the ortho-linkage of the biphenyl group, which forces a significant dihedral angle between the two phenyl rings. This twisted, non-planar structure is fundamental to achieving high performance in the solid state.
-
Expertise & Experience Insight: A planar molecular structure often leads to strong intermolecular π-π stacking in thin films. While this can aid charge transport, it frequently causes aggregation-caused quenching (ACQ), a phenomenon where the fluorescence efficiency plummets in the solid state, rendering the material ineffective for OLED applications. The steric hindrance introduced by the 2-biphenyl moiety physically separates adjacent molecules, disrupting this stacking and preserving high photoluminescence quantum yields.
-
Trustworthiness Through Design: The twisted architecture enhances the material's amorphous nature and increases its glass transition temperature (Tg). Materials with a high Tg are more morphologically stable at the elevated operating temperatures of an OLED device, preventing crystallization and degradation, thereby extending the device's lifetime.[8]
-
Authoritative Grounding: This non-planar structure also improves the solubility of the resulting large, conjugated molecules. Enhanced solubility is crucial for both purification via standard chromatography and for enabling solution-based processing techniques (e.g., spin-coating, inkjet printing), which are more cost-effective for large-area device fabrication than vacuum deposition methods.
Application Protocol: Synthesis of a Biphenyl-Carbazole Host Material
This protocol details the synthesis of a model host material for a phosphorescent OLED (PhOLED), coupling this compound with a dibrominated carbazole core. Carbazole derivatives are widely used due to their excellent hole-transporting capabilities and high thermal stability.[2][3][9]
Reaction: 2,7-Dibromo-9-phenyl-9H-carbazole + 2 eq. This compound → 2,7-Di([1,1'-biphenyl]-2-yl)-9-phenyl-9H-carbazole
Data Presentation: Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 2,7-Dibromo-9-phenyl-9H-carbazole | 401.12 | 401 | 1.0 | 1.0 |
| This compound | 294.18 | 647 | 2.2 | 2.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 18.3 | 0.02 | 0.02 (2 mol%) |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 24.3 | 0.08 | 0.08 (8 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 553 | 4.0 | 4.0 |
| Toluene | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Methodology
-
Vessel Preparation and Reagent Addition: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,7-Dibromo-9-phenyl-9H-carbazole (401 mg, 1.0 mmol), this compound (647 mg, 2.2 mmol), and anhydrous potassium carbonate (553 mg, 4.0 mmol).
-
Causality: Using a slight excess (1.1 eq. per bromide) of the boronic ester helps drive the reaction to completion. Anhydrous K₂CO₃ is used to prevent unwanted side reactions like protodeboronation.[10]
-
-
Solvent Addition and Degassing: Add toluene (20 mL) and deionized water (5 mL). Seal the flask with a septum and degas the biphasic mixture by bubbling argon through it for 30 minutes.
-
Self-Validating System: This step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. A properly degassed system is essential for reproducible, high yields.
-
-
Catalyst and Ligand Addition: Under a positive pressure of argon, add the palladium catalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the phosphine ligand Tri(o-tolyl)phosphine (24.3 mg, 0.08 mmol).
-
Expertise Insight: The Pd:Ligand ratio (here 1:4, since Pd₂(dba)₃ provides 2 Pd atoms) is important. The bulky phosphine ligand stabilizes the palladium catalyst, prevents palladium black precipitation, and promotes the reductive elimination step.[11]
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting dibromocarbazole spot indicates completion.
-
Work-up and Extraction: Allow the reaction to cool to room temperature. Add 30 mL of ethyl acetate and 20 mL of deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with 20 mL portions of ethyl acetate. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with 50 mL of brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification Protocol: The high purity required for OLED materials necessitates meticulous purification.[2]
-
Column Chromatography: Adsorb the crude solid onto a small amount of silica gel and purify via flash column chromatography. Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with dichloromethane (e.g., 0% to 20% DCM).
-
Recrystallization: Collect the fractions containing the pure product, combine, and remove the solvent. Recrystallize the resulting solid from a hot toluene/hexane mixture to afford the final product as a pure white powder. The purity should be verified by ¹H NMR, Mass Spectrometry, and HPLC (>99.5%).
-
Conclusion
This compound is a powerful and strategic building block for the synthesis of advanced OLED materials. Its utility, realized through the robust Suzuki-Miyaura coupling, allows for the rational design of molecules with built-in steric hindrance to combat aggregation-caused quenching. The protocols outlined herein provide a validated pathway for researchers to construct novel, thermally stable, and highly efficient materials, paving the way for the next generation of OLED displays and lighting.
References
- 1. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Biphenyl-2-boronic acid pinacol ester: A Keystone Intermediate for Modern Pharmaceutical Synthesis
An Application Guide for Researchers
Introduction
Biphenyl-2-boronic acid pinacol ester is a versatile and highly valued reagent in modern organic synthesis, particularly within the pharmaceutical industry. As a stable, easy-to-handle source of a biphenyl nucleophile, its primary role is as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful methods for constructing carbon-carbon bonds, specifically for creating biaryl and substituted aryl structures.[2] The biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds, including antihypertensives, anti-inflammatories, and oncology drugs.[3] The pinacol ester form offers enhanced stability compared to the free boronic acid, preventing premature decomposition and protodeboronation, which simplifies handling, purification, and storage, making it ideal for complex, multi-step syntheses.[1][4]
This guide provides an in-depth overview of the properties, core applications, and detailed experimental protocols for this compound, designed for researchers and scientists in drug discovery and development.
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is fundamental for its effective use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 914675-52-8 | [5][6] |
| Molecular Formula | C₁₈H₂₁BO₂ | [5][6] |
| Molecular Weight | 280.17 g/mol | [5][7] |
| Appearance | White to cream crystalline powder or solid | [6][7] |
| Melting Point | 76-85 °C | [5][6][7] |
| Boiling Point | 408.1 ± 24.0 °C at 760 mmHg | [5][7] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene). | [8][9] |
| Stability | Air and moisture sensitive; store under an inert atmosphere. Stable under recommended storage conditions. | [10] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like our pinacol ester) with an organic halide or triflate.[2] Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-containing reagents.[11]
The Catalytic Cycle Explained
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[12] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.[2][12] This is often the rate-determining step.
-
Transmetalation : The organic group from the boronic ester (in this case, the biphenyl group, R²) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[1]
-
Reductive Elimination : The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][12]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. H32320.03 [thermofisher.com]
- 7. Biphenyl-2-boronic acid pinaco CAS#: 914675-52-8 [m.chemicalbook.com]
- 8. runyvmat.com [runyvmat.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
Abstract
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These reactions provide powerful and versatile methods for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This guide offers an in-depth exploration of the reaction conditions for coupling with aryl halides, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations for several cornerstone reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings. This document provides not just protocols, but also the scientific rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to optimize their synthetic strategies.
Introduction: The Power of Palladium in C-C and C-N Bond Formation
The ability to selectively and efficiently form C-C and C-N bonds with aromatic systems is fundamental to the synthesis of a vast array of complex organic molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Aryl halides (Ar-X, where X = I, Br, Cl) and pseudohalides (e.g., triflates, Ar-OTf) are readily available and versatile starting materials for these transformations. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for these constructions due to their high functional group tolerance, broad substrate scope, and often mild reaction conditions.[2]
The general catalytic cycle for most of these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent palladium(0) species, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for the Heck reaction), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst. The efficiency and success of this cycle are critically dependent on a synergistic interplay of several components, which will be the focus of this guide.
The Hierarchy of Aryl Halide Reactivity: A Guiding Principle
A foundational concept in planning any cross-coupling reaction is understanding the relative reactivity of the aryl halide or pseudohalide. This reactivity is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step.[3] The generally accepted order of reactivity for palladium-catalyzed reactions is:
Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl [4]
-
Aryl Iodides (Ar-I): The C-I bond is the longest and weakest, making aryl iodides the most reactive substrates. They often undergo oxidative addition readily, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.[3]
-
Aryl Bromides (Ar-Br): These are often the workhorse substrates, offering a good balance of reactivity and stability. They are generally less expensive than the corresponding iodides.
-
Aryl Triflates (Ar-OTf): Triflates (trifluoromethanesulfonates) are excellent leaving groups and their reactivity is often comparable to aryl bromides. They are particularly useful as they can be readily prepared from phenols.[5]
-
Aryl Chlorides (Ar-Cl): Due to the strength of the C-Cl bond, aryl chlorides are the least reactive and most challenging substrates.[6] However, their low cost and wide commercial availability have driven significant research into developing highly active catalyst systems capable of activating these inert bonds.[7][8] The advent of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has largely overcome this limitation.[9]
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of biaryl structures, a common motif in pharmaceuticals.[10] It involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]
Mechanistic Rationale and Key Components
The success of a Suzuki coupling hinges on the careful selection of each component, which collectively drive the catalytic cycle forward.
-
Palladium Source: The active catalyst is a Pd(0) species. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common to use stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂, which are reduced in situ to Pd(0).[11] Modern, well-defined precatalysts like the Buchwald G3 and G4 Palladacycles or PEPPSI™ catalysts offer improved stability, accurate ligand-to-metal ratios, and more reliable generation of the active catalyst.[12][13][14]
-
Ligands: Ligands are crucial for stabilizing the palladium center, enhancing its reactivity, and influencing the reaction's scope.[15]
-
Triphenylphosphine (PPh₃): A classic, versatile ligand, though often requiring higher temperatures.
-
Bulky, Electron-Rich Phosphines: Ligands like those developed by Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)₃) have revolutionized the field, enabling the coupling of challenging substrates like aryl chlorides at room temperature.[7] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.
-
-
Base: The base plays a critical role in the transmetalation step by activating the organoboron species to form a more nucleophilic "ate" complex.[11] Common choices include:
-
Inorganic Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃ are widely used, often in aqueous solutions.
-
Phosphates: K₃PO₄ is a stronger base that is often effective for less reactive substrates.
-
Alkoxides: Stronger bases like NaOtBu can be used but may not be compatible with base-sensitive functional groups.
-
-
Solvent: The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used. Common solvents include toluene, dioxane, THF, and DMF. Often, a mixture with water is employed to dissolve the inorganic base.[11]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Typical Pd Source (mol%) | Typical Ligand | Typical Base | Solvent | Temperature (°C) | Typical Yield |
| Ar-I | Pd(PPh₃)₄ (1-3%) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | Excellent |
| Ar-Br | Pd(OAc)₂ (1-2%) | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Very Good |
| Ar-Cl | Pd₂(dba)₃ (1-2%) | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Good to Excellent |
| Ar-OTf | PdCl₂(dppf) (2-5%) | dppf | Cs₂CO₃ | DMF | 90-110 | Very Good |
Note: This table provides general starting points. Optimization is often necessary for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of an aryl chloride with phenylboronic acid using a modern catalyst system, including a microwave-assisted option for accelerated reaction times.[6][16]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.3-1.5 mmol, 1.3-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL) and Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave reaction vessel containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl chloride and phenylboronic acid.
-
Solvent Addition: Add the degassed dioxane and water via syringe.
-
Reaction:
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Heck Reaction: Alkenylation of Aryl Halides
The Heck (or Mizoroki-Heck) reaction is a powerful method for forming C-C bonds by coupling aryl or vinyl halides with alkenes.[5][17] This reaction is particularly valuable for the synthesis of substituted alkenes, which are important intermediates in many synthetic routes.
Mechanistic Rationale and Key Components
The Heck reaction follows a distinct catalytic cycle compared to coupling reactions involving organometallic reagents.
-
Palladium Source: Similar to the Suzuki coupling, Pd(II) precatalysts like Pd(OAc)₂ are commonly used and reduced in situ.[18]
-
Ligands: While some Heck reactions can proceed without ligands ("ligandless"), particularly with reactive aryl iodides, phosphine ligands are often necessary to improve catalyst stability and activity, especially for aryl bromides and chlorides.[19] Both monodentate (e.g., PPh₃, P(o-Tolyl)₃) and bidentate phosphines can be employed.
-
Base: A base is required to neutralize the hydrogen halide (HX) formed during the β-hydride elimination step, thus regenerating the Pd(0) catalyst.[18] Organic bases like triethylamine (Et₃N) or inorganic bases such as Na₂CO₃ or K₂CO₃ are common.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Experimental Protocol: Heck Reaction of an Aryl Bromide
This protocol provides a general procedure for the Heck coupling of an aryl bromide with an acrylate.[20]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide, Pd(OAc)₂, and P(o-Tol)₃.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add acetonitrile, ethyl acrylate, and triethylamine via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 5-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium black. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has transformed the synthesis of arylamines, providing a general and mild method for the palladium-catalyzed coupling of amines with aryl halides and triflates.[2][21] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is present in a vast number of drugs.[22]
Mechanistic Rationale and Key Components
The efficiency of C-N bond formation is highly dependent on the ligand and base combination.
-
Palladium Source and Ligands: This reaction is highly ligand-dependent. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos) by the Buchwald group has been critical for achieving high yields with a broad range of amines and aryl halides, including challenging aryl chlorides.[23][24] These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The most common base is sodium tert-butoxide (NaOtBu). For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[25]
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate
This protocol details a general procedure for the amination of an aryl triflate with a secondary amine.[10]
Materials:
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Reaction Setup (in a glovebox): To a vial containing a magnetic stir bar, add NaOtBu, Pd₂(dba)₃, and RuPhos.
-
Reagent Addition: Add the aryl triflate, the amine, and toluene.
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 100 °C. Stir for 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the most reliable and widely used method for the C(sp²)-C(sp) bond formation between an aryl halide and a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper(I) salts.[26]
Mechanistic Rationale and Key Components
The Sonogashira reaction involves a dual catalytic cycle.
-
Palladium Catalyst: The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic catalysts.[27]
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and the base to form a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[26] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[28]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and to neutralize the HX byproduct.[4]
-
Solvent: The amine base can often serve as the solvent, or co-solvents like THF or DMF can be used.
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide
This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling.[6]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous, degassed Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add THF and triethylamine, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
The Stille Coupling: Versatility with Organostannanes
The Stille reaction couples an organotin reagent (organostannane) with an organic halide or triflate.[29] A key advantage of the Stille coupling is the high functional group tolerance and the stability of organostannanes to air and moisture.[30] However, a major drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[18]
Mechanistic Rationale and Key Components
-
Palladium Catalyst: Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.[31]
-
Organostannane: A variety of organostannanes can be used, but typically involve one transferable group (aryl, vinyl, alkynyl) and three non-transferable groups (usually butyl or methyl).[30]
-
Additives: The addition of LiCl can accelerate the reaction by facilitating the transmetalation step. Copper(I) salts can also have a beneficial co-catalytic effect.[32]
-
Solvent: Aprotic solvents like THF, dioxane, or DMF are commonly used.
Safety Precautions for Organotin Compounds
Organotin compounds are highly toxic and should be handled with extreme care.[33]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-gloved or a more resistant material used), safety glasses, and a lab coat.[25]
-
Waste Disposal: All organotin-contaminated waste, including solvents and glassware rinses, must be collected in a designated, clearly labeled hazardous waste container.[23][34]
-
Decontamination: Glassware that has come into contact with organotin reagents should be decontaminated. A common procedure is to soak the glassware in a basic potassium permanganate solution or a bleach solution overnight to oxidize the tin residues before standard cleaning.[23][25]
Experimental Protocol: Stille Coupling of an Aryl Bromide
This protocol provides a general procedure for the Stille coupling reaction.[18]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., vinyltributyltin) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄.
-
Reagent Addition: Add THF, followed by the aryl bromide and the organostannane via syringe.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This will precipitate tributyltin fluoride, which can be removed by filtration through Celite®.
-
Extraction: Extract the filtrate with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic pathways, the following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.
Diagram 1: Generalized Catalytic Cycle for Suzuki, Stille, and Sonogashira Couplings
Caption: Generalized cycle for Suzuki, Stille, and Sonogashira couplings.
Diagram 2: Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Diagram 3: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of aryl halides remains a vibrant and rapidly evolving field of research. While the foundational reactions discussed herein are now robust and reliable, the quest for more efficient, sustainable, and versatile catalytic systems continues. The development of next-generation catalysts, the use of greener reaction media like water, and the expansion of the substrate scope to include even more challenging coupling partners will undoubtedly continue to shape the future of organic synthesis. By understanding the fundamental principles and practical considerations outlined in this guide, researchers are well-equipped to harness the power of these transformative reactions in their pursuit of new medicines and materials.
References
- 1. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 23. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 24. researchgate.net [researchgate.net]
- 25. delvallelab.weebly.com [delvallelab.weebly.com]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 29. Stille reaction - Wikipedia [en.wikipedia.org]
- 30. organicreactions.org [organicreactions.org]
- 31. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. stacks.cdc.gov [stacks.cdc.gov]
- 34. epa.nsw.gov.au [epa.nsw.gov.au]
Application Notes and Protocols: Biphenyl-2-boronic acid pinacol ester for Stereoselective Reactions
Introduction: The Strategic Role of Biphenyl-2-boronic acid pinacol ester in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the quest for precise control over molecular architecture is paramount. Stereoselectivity, the ability to preferentially form one stereoisomer over others, is a cornerstone of drug discovery and materials science. Axially chiral biaryls, a class of molecules possessing chirality due to restricted rotation around a C-C single bond, are privileged scaffolds in numerous pharmaceuticals, natural products, and chiral ligands. The atroposelective Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and modular strategy for the synthesis of these complex structures.
This compound serves as a key building block in this context. While not inherently chiral, its rigid biphenyl backbone makes it an ideal coupling partner in reactions designed to forge sterically hindered biaryl linkages. The true enabler of stereoselectivity in these transformations is the use of a chiral catalyst, typically a palladium complex bearing a sophisticated chiral phosphine ligand. The interplay between the substrates, including this compound, and the chiral catalytic environment dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the axially chiral biaryl product in excess. This document provides an in-depth guide to the application of this compound in stereoselective synthesis, focusing on the synthesis of axially chiral biaryl amides, a class of compounds with significant potential in medicinal chemistry.
Core Application: Atroposelective Synthesis of Axially Chiral Biaryl Amides via Asymmetric Suzuki-Miyaura Coupling
The palladium-catalyzed asymmetric Suzuki-Miyaura coupling of this compound with ortho-substituted aryl halides, particularly N-aryl benzamides, provides a reliable route to enantioenriched axially chiral biaryls. The amide functionality in the aryl halide partner often plays a crucial role in achieving high stereoselectivity, potentially through secondary interactions with the chiral ligand or the palladium center.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the asymmetric Suzuki-Miyaura coupling is determined during the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. While all steps can potentially influence enantioselectivity, the reductive elimination step is often considered to be the enantiodetermining step in the formation of sterically hindered biaryls.[1]
The chiral phosphine ligand creates a dissymmetric environment around the palladium center. After transmetalation, two diastereomeric palladium(II) intermediates, each containing both aryl partners, are in equilibrium. These intermediates differ in the spatial arrangement of the bulky ortho-substituents of the coupling partners within the chiral pocket of the ligand. The transition state leading to the reductive elimination of one diastereomer is sterically and/or electronically more favorable, leading to the preferential formation of one enantiomer of the biaryl product. Computational studies have suggested that weak non-covalent interactions, such as C-H···O interactions between the substrate and the ligand, can play a significant role in stabilizing the favored transition state.[1]
Figure 1. Generalized catalytic cycle for the asymmetric Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of an Axially Chiral Biaryl Amide
This protocol is adapted from a general procedure for the synthesis of axially chiral biaryl compounds and is presented here as a representative example.[2] Researchers should optimize conditions for their specific substrates.
Reaction: Asymmetric Suzuki-Miyaura coupling of 2-bromo-3-methyl-N-phenylbenzamide with this compound.
Materials:
-
2-Bromo-3-methyl-N-phenylbenzamide
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral-bridged biphenyl monophosphine ligand (e.g., L7 as described in the reference)[2]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Oven-dried 15 mL sealing tube with a stir bar
-
Glovebox or Schlenk line for inert atmosphere operations
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
High-performance liquid chromatography (HPLC) with a chiral column for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
In a glovebox, add 2-bromo-3-methyl-N-phenylbenzamide (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd), and the chiral ligand (0.012 mmol, 6 mol %) to an oven-dried 15 mL sealing tube containing a stir bar.
-
Add this compound (0.4 mmol, 2.0 equiv) and K₃PO₄ (0.6 mmol, 3.0 equiv).
-
Add 2 mL of dry THF to the tube.
-
-
Reaction Execution:
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 50 °C and stir for 72 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of deionized water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Analysis:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation: Representative Results for Asymmetric Suzuki-Miyaura Couplings
The following table summarizes typical results for the synthesis of various axially chiral biaryl amides using a chiral-bridged biphenyl monophosphine ligand, demonstrating the efficacy of this approach.
| Entry | Aryl Bromide | Arylboronic Acid/Ester | Product | Yield (%) | ee (%) |
| 1 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Axially chiral N-phenyl-3-methyl-2-(1-naphthyl)benzamide | 95 | 86 |
| 2 | 2-Bromo-N-(4-methoxyphenyl)-3-methylbenzamide | 1-Naphthylboronic acid | Axially chiral N-(4-methoxyphenyl)-3-methyl-2-(1-naphthyl)benzamide | 99 | 85 |
| 3 | 2-Bromo-N-(4-fluorophenyl)-3-methylbenzamide | 1-Naphthylboronic acid | Axially chiral N-(4-fluorophenyl)-3-methyl-2-(1-naphthyl)benzamide | 96 | 86 |
Data adapted from reference[2]. The use of this compound in place of 1-naphthylboronic acid would be expected to yield the corresponding biphenyl product with comparable efficiency and stereoselectivity, subject to optimization.
Troubleshooting and Considerations for Optimization
-
Low Yield:
-
Ensure all reagents are pure and the solvent is anhydrous.
-
Verify the activity of the palladium catalyst.
-
Increase the reaction time or temperature, although this may impact enantioselectivity.
-
Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene).
-
-
Low Enantioselectivity:
-
The choice of chiral ligand is critical. A screening of different ligands may be necessary.
-
The steric and electronic properties of the substrates can significantly influence the ee.
-
Lowering the reaction temperature may improve enantioselectivity.
-
Ensure the ligand is not racemic or partially racemized.
-
-
Protodeborylation:
-
Boronic esters are generally more stable than boronic acids. However, prolonged reaction times or harsh basic conditions can lead to protodeborylation of the starting material. Using a more active catalyst to shorten the reaction time can mitigate this side reaction.
-
Conclusion
This compound is a valuable and versatile reagent for the construction of complex molecular architectures. Its application in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions, in conjunction with a suitable chiral ligand, provides a powerful and modular approach to the synthesis of enantioenriched axially chiral biaryls. The protocols and insights provided in this document are intended to serve as a guide for researchers in academia and industry, facilitating the development of novel stereoselective transformations and the synthesis of new chemical entities with potential applications in drug discovery and materials science. Careful optimization of reaction parameters, particularly the choice of chiral ligand, is key to achieving high yields and enantioselectivities.
References
- 1. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations [dspace.mit.edu]
- 2. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
Streamlining Biaryl Synthesis: A Guide to One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling
Abstract
The efficient construction of biaryl and poly-aryl scaffolds is a cornerstone of modern drug discovery and materials science. Traditional multi-step approaches, which involve the synthesis, isolation, and purification of boronic acid or ester intermediates, are often time-consuming and can suffer from yield loss. This application note details a robust, microwave-assisted one-pot protocol that combines Miyaura borylation and Suzuki-Miyaura cross-coupling. By generating the boronic ester in situ from an aryl halide and immediately using it in a subsequent coupling reaction, this method eliminates the need for intermediate isolation, thereby enhancing process efficiency, reducing waste, and accelerating the synthesis of complex molecular architectures. We provide a detailed mechanistic overview, a step-by-step experimental protocol for synthesizing a kinase inhibitor core scaffold, and expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of One-Pot Synthesis
Biaryl moieties are privileged structures found in a vast array of pharmaceuticals, natural products, and functional organic materials.[1] The palladium-catalyzed Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, stands as one of the most powerful and versatile methods for constructing these scaffolds due to its mild conditions and broad functional group tolerance.[2][3]
However, the conventional application of this reaction is not without its challenges. Many boronic acids and their corresponding esters can be expensive, commercially unavailable, or unstable, complicating their handling and storage.[2] The synthesis and purification of these intermediates add steps to a synthetic sequence, increasing time and cost while lowering the overall yield.
To circumvent these issues, the development of a one-pot borylation/Suzuki cross-coupling sequence represents a significant advancement in synthetic strategy.[1][4] This approach involves the initial conversion of an aryl halide into its corresponding boronic ester using reagents like bis(pinacolato)diboron (B₂pin₂), followed by the introduction of a second, different aryl halide into the same reaction vessel to initiate the Suzuki-Miyaura coupling. This streamlined process is highly appealing in process chemistry as it enhances atom economy and operational simplicity.[4] This guide focuses on a field-proven protocol utilizing Biphenyl-2-boronic acid pinacol ester as a representative intermediate, generated in situ for the rapid assembly of complex molecules relevant to drug development.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The elegance of the one-pot borylation/Suzuki reaction lies in the seamless integration of two distinct, yet synergistic, palladium-catalyzed cycles within a single vessel.[2][5] The successful execution of the protocol hinges on understanding and controlling the parameters that govern each cycle.
Cycle A: Miyaura Borylation The process begins with the borylation of the first aryl halide (Ar¹-X).
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the Ar¹-X bond, forming a Pd(II) intermediate.
-
Transmetalation: A base, typically a milder one like potassium acetate (KOAc), facilitates the transmetalation step with bis(pinacolato)diboron (B₂pin₂). This regenerates a halide-ligated Pd(II) complex and forms the desired aryl boronic acid pinacol ester (Ar¹-Bpin).
-
Reductive Elimination: The Pd(II) complex then reductively eliminates, regenerating the active Pd(0) catalyst to continue the cycle.
Cycle B: Suzuki-Miyaura Cross-Coupling Once the borylation is complete, the second aryl halide (Ar²-X) and a stronger, aqueous base (e.g., Na₂CO₃, K₂CO₃) are introduced.
-
Oxidative Addition: The same Pd(0) catalyst species now performs an oxidative addition into the Ar²-X bond, forming a new Pd(II) intermediate.
-
Transmetalation: The stronger base activates the newly formed Ar¹-Bpin, promoting the transfer of the Ar¹ group to the palladium center and displacing the halide. This is often the rate-determining step in the Suzuki cycle.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes rapid reductive elimination, forging the final C-C bond to yield the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Caption: Interconnected Pd(0)/Pd(II) catalytic cycles for the one-pot reaction.
Application Protocol: Synthesis of a Kinase Inhibitor Scaffold
This protocol describes the synthesis of a biaryl compound, a core structure relevant to kinase inhibitors, using a microwave-assisted one-pot borylation/Suzuki coupling method.[2][7]
Objective: To synthesize 4-(pyridin-3-yl)benzonitrile from 3-bromopyridine and 4-bromobenzonitrile in a single reaction vessel.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Eq. |
| 3-Bromopyridine (Ar¹-X) | 626-55-1 | 158.00 | 158 mg | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 305 mg | 1.2 | 1.2 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 147 mg | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 | 0.03 |
| 4-Bromobenzonitrile (Ar²-X) | 623-00-7 | 182.02 | 182 mg | 1.0 | 1.0 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2 mL (2M aq.) | 4.0 | 4.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 5 mL | - | - |
Equipment
-
Microwave reactor with appropriate sealed reaction vessels
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for the one-pot synthesis protocol.
Detailed Step-by-Step Procedure
Step 1: Miyaura Borylation
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-bromopyridine (158 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), potassium acetate (147 mg, 1.5 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add 3 mL of anhydrous 1,4-dioxane.
-
Seal the vessel tightly with a cap.
-
Place the vessel in the microwave reactor and irradiate at 120 °C for 45 minutes with magnetic stirring.
Step 2: Suzuki-Miyaura Coupling
-
After the first step, cool the reaction vessel to room temperature.
-
Carefully open the vessel and add 4-bromobenzonitrile (182 mg, 1.0 mmol) and 2 mL of a 2M aqueous sodium carbonate solution.
-
Reseal the vessel and place it back into the microwave reactor.
-
Irradiate at 120 °C for 30 minutes with magnetic stirring.
Step 3: Work-up and Purification
-
After cooling, dilute the reaction mixture with water (20 mL) and ethyl acetate (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(pyridin-3-yl)benzonitrile.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Borylation Conversion | - Inactive catalyst.- Insufficiently anhydrous conditions.- Base (KOAc) is too weak or degraded. | - Use a fresh batch of catalyst or a different ligand/precatalyst system (e.g., Pd(dppf)Cl₂).- Ensure solvent and glassware are thoroughly dried.- Use freshly dried KOAc. |
| Formation of Homocoupled Side Products (Ar¹-Ar¹ or Ar²-Ar²) | - Reaction temperature is too high.- Catalyst loading is too high.- Premature hydrolysis of the boronic ester. | - Lower the reaction temperature for both steps.- Reduce the catalyst loading to 1-2 mol%.- Ensure the second step (addition of aqueous base) is performed promptly after the borylation is complete. |
| Incomplete Suzuki Coupling | - Ineffective transmetalation.- Catalyst deactivation.- Steric hindrance on Ar²-X. | - Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- A second small loading of catalyst can sometimes be added with Ar²-X, although this reduces the "true one-pot" efficiency.[4]- Increase reaction time or temperature for the second step. |
| Product Decomposition | - Presence of sensitive functional groups.- Overheating. | - Screen different bases to find a milder yet effective option.- Use conventional heating at a lower temperature for a longer duration instead of microwave irradiation. |
Conclusion
The one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling reaction is a powerful and highly efficient strategy for the synthesis of complex biaryl molecules. By eliminating the need for intermediate isolation, this protocol significantly reduces reaction times, minimizes waste, and improves overall yields. The microwave-assisted procedure detailed here offers rapid and controlled heating, further enhancing its utility for high-throughput synthesis and library generation in drug discovery and materials science. With a solid understanding of the underlying dual-catalytic mechanism and key reaction parameters, researchers can readily adapt this methodology to a wide range of substrates, accelerating the discovery of novel chemical entities.
References
- 1. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hydrolytic Deboronation of Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to address the common challenge of hydrolytic deboronation of boronic esters. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the stability and reactivity of your organoboron reagents, maximizing the success of your synthetic endeavors.
Understanding the Challenge: The "Why" Behind Deboronation
Hydrolytic deboronation, or protodeboronation, is a prevalent side reaction where the carbon-boron (C-B) bond in a boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This decomposition pathway is a significant concern in reactions like the Suzuki-Miyaura coupling, as it consumes the active boronic species, leading to reduced yields and the formation of undesired byproducts.[1][2]
The susceptibility of a boronic ester to hydrolysis is influenced by several factors, including pH, temperature, solvent, and the electronic and steric properties of its organic substituent.[1][3] The mechanism often involves the attack of a hydroxide ion or water on the electron-deficient boron center, leading to a tetrahedral boronate intermediate that is more prone to C-B bond cleavage.[1][4]
Key Factors Influencing Deboronation:
-
pH: The reaction pH is a critical factor.[1] Basic conditions, typically required for Suzuki-Miyaura couplings, promote the formation of the tetrahedral boronate species ([ArB(OH)₃]⁻), which can be more susceptible to deboronation.[4] However, both acidic and basic conditions can accelerate this decomposition.[1][4]
-
Water Content: Water acts as the proton source for the cleavage of the C-B bond.[3] While a small amount of water is often necessary to facilitate the catalytic cycle in Suzuki couplings, excess water can significantly increase the rate of deboronation.[3]
-
Temperature: Higher reaction temperatures accelerate the rate of deboronation, often competing with the desired cross-coupling reaction.[3][5]
-
Substrate Electronics: Aryl boronic acids and esters with electron-withdrawing groups can be more susceptible to deboronation.[1] Certain classes, like 2-heterocyclic (e.g., 2-pyridyl) and vinyl boronic acids, are notoriously unstable.[6][7]
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields, and I'm isolating the corresponding protodeboronated arene. What's the first thing I should check?
Answer: The first step is to evaluate your reaction conditions, as they are the most common source of the problem.
-
Re-evaluate Your Base: Strong bases can accelerate deboronation.[3] If you are using strong bases like NaOH or KOH, consider switching to milder alternatives such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[3] These bases are often sufficient to promote the catalytic cycle while minimizing the degradation of the boronic ester.
-
Lower the Temperature: High temperatures can favor the deboronation pathway.[3] Assess the activity of your palladium catalyst. If you are using a highly active catalyst system, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C or even room temperature) without significantly compromising the reaction rate of the desired coupling.[3]
-
Control Water Content: While Suzuki couplings are often performed in the presence of water, excess water can be detrimental.[3] If you are using a biphasic solvent system, ensure the ratio of organic solvent to water is optimized. Using anhydrous solvents might seem like a solution, but this can sometimes hinder the reaction. A careful, systematic optimization of the water content is often key.[3]
Question 2: I am working with an electronically sensitive substrate (e.g., a 2-pyridyl boronic ester) that is known to be unstable. Standard troubleshooting isn't working. What's my next move?
Answer: For inherently unstable boronic esters, a more robust strategy is required. The most effective approach is to modify the boron reagent itself to increase its stability, employing a "slow-release" strategy.[1][2][8]
This strategy involves using a highly stable, protected form of the boronic acid that, under the reaction conditions, slowly releases the active, unstable boronic acid.[2][8] This keeps the instantaneous concentration of the sensitive reagent low, minimizing its decomposition while still allowing it to participate in the catalytic cycle.[1][2][8]
-
Switch to a MIDA Boronate Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, and crystalline solids that are compatible with silica gel chromatography.[9][10] The trivalent MIDA ligand rehybridizes the boron center to a more stable sp3 configuration, rendering it unreactive to transmetalation under anhydrous conditions.[10] Deprotection occurs under mild aqueous basic conditions, allowing for the slow, controlled release of the boronic acid in situ.[6][10][11] This has proven to be a general solution for handling unstable 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[6][11]
Question 3: My boronic ester seems to be decomposing during purification on a standard silica gel column. How can I purify my product without losing it?
Answer: This is a common issue, as the slightly acidic nature of standard silica gel can catalyze the hydrolysis of sensitive boronic esters.
-
Use Deactivated Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your eluent, then packing the column as usual. However, this can sometimes interfere with product elution.
-
Silica Gel Mixed with Boric Acid: It has been reported that using silica gel mixed with boric acid can be effective for the purification of pinacol esters.[12]
-
Switch to a More Robust Ester: This is another scenario where MIDA boronates offer a significant advantage. They are generally stable to standard silica gel chromatography, allowing for easy purification where the corresponding boronic acids or pinacol esters would decompose.[9][13]
-
Alternative Purification: If chromatography is not viable, consider other purification methods such as recrystallization or trituration. For some boronic acids, forming an adduct with diethanolamine can yield a crystalline solid that is easily purified and can be used directly in couplings or cleaved to regenerate the boronic acid.[14][15]
Preventative Strategies & Advanced Solutions
Proactively choosing the right boronic acid surrogate can save significant time and resources. The stability of common boronic esters varies, and the best choice depends on the specific substrate and reaction conditions.
| Boron Reagent Type | Structure (Example) | Key Features & Stability | Typical Use Case |
| Boronic Acid | Ar-B(OH)₂ | Often the most reactive; stability is highly substrate-dependent. Can form cyclic boroxine trimers upon dehydration.[7] | Used directly when known to be stable under reaction conditions. |
| Pinacol Ester | Ar-B(pin) | The most common protecting group.[12] More stable than boronic acids and generally compatible with chromatography.[12] Still susceptible to hydrolysis.[16] | General purpose protection for Suzuki couplings and other transformations. |
| Neopentyl Glycol Ester | Ar-B(neop) | Thermodynamically more stable than pinacol esters.[17] Good reactivity under anhydrous conditions.[18] | When enhanced stability over pinacol esters is required. |
| MIDA Ester | Ar-B(MIDA) | Exceptionally stable to air, moisture, and chromatography due to sp3 hybridization at boron.[9][10][19] Requires specific basic conditions for deprotection.[10][20] | Ideal for iterative cross-coupling and for protecting unstable boronic acids.[6][9][11] |
| Trifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Highly stable, crystalline solids.[12] The B-F bonds protect the boron from oxidation.[12] Requires specific conditions for use in cross-coupling. | Used as stable surrogates, particularly when oxidative conditions are a concern. |
Experimental Protocols
Protocol 1: Preparation of an Air-Stable MIDA Boronate Ester
This protocol is adapted for the synthesis of MIDA boronates from boronic acids, which is particularly useful for stabilizing sensitive substrates prior to cross-coupling.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)[3]
-
Toluene and DMSO (1:1 mixture)[3]
-
Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask, add the aryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).[3]
-
Solvent Addition: Add a 1:1 mixture of toluene and DMSO to the flask.[3] The volume should be sufficient to create a stirrable slurry.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically complete when water ceases to collect.
-
Work-up: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates from the solution. The crude product can be isolated by filtration.
-
Purification: The key advantage of MIDA boronates is their stability.[13] The crude product can be purified by standard silica gel column chromatography. A common elution strategy involves using a non-polar solvent like diethyl ether to wash impurities, followed by a more polar solvent like THF to elute the MIDA boronate.[13]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is designed for coupling unstable boronic acids (as their MIDA esters) with challenging aryl chlorides.
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[6]
-
Ligand (e.g., XPhos, 6 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 5 equiv)[6]
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reagent Preparation: In an inert atmosphere (e.g., a glovebox or under argon), add the aryl chloride, MIDA boronate, palladium catalyst, ligand, and base to a Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).[6][11] The optimal temperature may require adjustment based on the substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The slow release of the boronic acid means these reactions may require several hours for completion.[11]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use boronic esters directly in Suzuki coupling, or do they need to be hydrolyzed first? A: Most boronic esters, like pinacol esters, can be used directly. It is widely believed that they undergo hydrolysis in situ to the boronic acid before transmetalation.[2] However, recent studies suggest that some boronic esters may be able to transmetalate directly without prior hydrolysis.[21] For practical purposes, you can assume they will work directly under standard Suzuki conditions which include a base and at least a small amount of water. MIDA esters are an exception; they are unreactive under anhydrous conditions and require aqueous base for in situ deprotection and slow release.[10]
Q: What is a boroxine, and should I be concerned about it? A: A boroxine is a stable, six-membered cyclic trimer that forms from the dehydration of three boronic acid molecules.[7] It is a common form for solid boronic acids. This is often a reversible process, and under the aqueous basic conditions of a Suzuki coupling, the boroxine will typically hydrolyze back to the active monomeric boronic acid. While it can complicate stoichiometry if you are weighing out an old sample of boronic acid that has partially dehydrated, it is not usually a cause for reaction failure.
Q: Are there any additives that can help suppress deboronation? A: Yes, in some challenging cases, particularly with 2-pyridyl boranes, the addition of copper salts, such as Cu(OAc)₂, has been shown to be beneficial.[6][11] The copper may facilitate the cross-coupling reaction, allowing it to outcompete the deboronation pathway.
Q: How should I store my boronic acids and esters to maximize their shelf life? A: Store them in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen). For particularly unstable boronic acids, conversion to a more stable derivative like a MIDA boronate for long-term storage is an excellent strategy.[6][7][10]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Vibrational spectroscopy of N-methyliminodiacetic acid (MIDA)-protected boronate ester: examination of the B-N dative bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography issues with boronic esters on silica gel
Technical Support Center: Boronic Ester Purification
Introduction: Navigating the Challenges of Boronic Ester Purification on Silica Gel
Boronic esters, particularly pinacol boronic esters (Bpin), are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While their synthesis has become routine, their purification via silica gel column chromatography is a frequent source of frustration for researchers. The inherent properties of silica gel, combined with the reactivity of the C-B bond, can lead to significant product degradation, low yields, and poor separation.
This guide provides an in-depth, troubleshooting framework for chemists encountering these issues. We will move beyond simple procedural lists to explain the underlying chemical mechanisms responsible for common failures. By understanding why a problem occurs, you can make more informed decisions to develop robust and reproducible purification protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My boronic ester seems to be decomposing on the column. I'm seeing a new, very polar spot on my TLC that won't elute. What is happening?
A1: This is the most common issue and is almost certainly due to premature deprotection of the boronic ester on the acidic silica surface.
-
The Mechanism of Degradation: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic protons can catalyze the hydrolysis of the boronic ester back to its corresponding boronic acid (R-B(OH)₂). The presence of adsorbed water on the silica surface provides the necessary reagent for this reaction.
The resulting boronic acid is significantly more polar than the starting ester. This polarity causes it to bind very strongly to the silica gel, leading to the characteristic "spot at the baseline" on your TLC plate and a drastic reduction in your isolated yield. In some cases, this binding is quasi-irreversible.
-
Visualizing the Degradation Pathway:
Caption: Hydrolysis of a boronic ester on an acidic silica surface.
-
Troubleshooting & Solution: The primary goal is to neutralize the silica gel's acidity. This can be achieved by pre-treating the silica gel with a base. See the detailed protocol in Part 2 .
Q2: I neutralized my silica, but my yield is still low. Could my choice of solvent be the problem?
A2: Absolutely. If your eluent contains a protic solvent, especially an alcohol like methanol, you can induce transesterification.
-
The Mechanism of Transesterification: The boronic ester, while more stable than the boronic acid, is still susceptible to equilibrium exchange with other diols or alcohols. If you use methanol or ethanol as a co-solvent to increase eluent polarity, you risk exchanging the pinacol group for methoxy or ethoxy groups. This leads to a mixture of boron species, complicating your purification and potentially reducing the yield of the desired product.
-
Recommended Solvent Systems: Stick to aprotic solvents. The most common and effective systems are mixtures of a non-polar solvent and a slightly more polar aprotic solvent.
| Solvent System Component | Purpose | Examples |
| Non-Polar Base | To move the compound down the column | Hexanes, Heptane, Cyclohexane, Toluene |
| Polar Modifier | To increase eluent strength | Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Dichloromethane (DCM) |
Q3: My compound is streaking badly on the TLC plate and the column separation is poor, even with neutralized silica. What else can I do?
A3: Tailing or streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Even with neutralized silica, residual silanol groups can still interact with the boron atom.
-
The Cause of Tailing: The empty p-orbital on the boron atom can act as a Lewis acid, forming a dative bond with the Lewis basic silanol oxygen atoms on the silica surface. This interaction slows the compound's movement down the column in a non-uniform way, causing it to "streak" rather than move as a tight band.
-
Visualizing the Interaction:
Caption: Lewis acid-base interaction causing tailing.
-
Advanced Solutions:
-
Adding a Competitive Binder: Adding a small amount of a competitive binding agent to your eluent can mask the silanol groups. For example, adding 1-2% of triethylamine to your eluent system can sometimes improve peak shape.
-
Use a Different Stationary Phase: If silica proves too problematic, switching to a more inert stationary phase is the most robust solution.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative.
-
Florisil®: A magnesium silicate-based adsorbent that is often less reactive.
-
-
Derivatization to MIDA Boronates: For exceptionally challenging separations, a more advanced strategy is to convert the boronic acid/ester to an N-methyliminodiacetic acid (MIDA) boronate. These are highly crystalline, air-stable compounds that are exceptionally robust to silica gel chromatography. After purification, the MIDA group can be easily cleaved to regenerate the boronic acid.
-
Part 2: Key Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel
This procedure passivates the acidic sites on the silica gel, preventing on-column degradation of the boronic ester.
Materials:
-
Standard silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Hexanes (or other non-polar solvent for the slurry)
-
Rotary evaporator
Step-by-Step Methodology:
-
Prepare the Neutralizing Solution: In a fume hood, prepare a solution of 2% triethylamine in methanol. For every 100 g of silica gel, you will need approximately 200-300 mL of this solution.
-
Create the Slurry: In a round-bottom flask, combine the silica gel with the triethylamine/methanol solution. Gently swirl to create a uniform slurry.
-
Remove the Solvent: Attach the flask to a rotary evaporator. Reduce the pressure gradually and rotate the flask to remove the solvent until a fine, free-flowing powder is obtained. Expert Tip: Gentle heating (30-40°C) can expedite this process, but avoid high heat.
-
Final Drying: For best results, place the resulting powder in a vacuum oven overnight to remove any residual solvent and moisture.
-
Storage: Store the neutralized silica gel in a tightly sealed container in a desiccator to prevent re-adsorption of atmospheric moisture.
Part 3: Decision-Making Workflow for Purification
When faced with a new boronic ester, this workflow can help you decide on the best purification strategy.
Caption: A decision tree for selecting a boronic ester purification strategy.
Technical Support Center: Optimizing Suzuki Coupling with Biphenyl-2-boronic acid pinacol ester
Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, focusing on the unique challenges presented by the sterically hindered Biphenyl-2-boronic acid pinacol ester. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you overcome common hurdles and maximize your reaction yields.
The ortho-substitution on the biphenyl scaffold introduces significant steric hindrance, which can impede key steps in the catalytic cycle, leading to low yields, reaction stalling, and unwanted side reactions. This guide is structured to address these specific issues directly.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. The answers focus on diagnosing the root cause and implementing effective solutions.
Q1: My reaction yield is very low or zero, but my starting materials are consumed. What are the likely side reactions?
A1: When starting materials are consumed without significant product formation, the issue is almost certainly competing side reactions. For this compound, the two primary culprits are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C–B bond, which is replaced by a C–H bond, effectively destroying your nucleophile.[1][2] It is often promoted by harsh bases and the presence of water.[3] With sterically hindered and electron-rich boronic esters, this pathway can be significant.
-
Solution: Switch to a milder base. Instead of strong bases like NaOH or KOtBu, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][3] For highly sensitive substrates, running the reaction under strictly anhydrous conditions can further suppress this side reaction.[3]
-
-
Homocoupling: This is the coupling of two molecules of the boronic ester to form a quaterphenyl byproduct. This side reaction is primarily driven by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), or by inefficient reduction of a Pd(II) precatalyst.[3][4][5]
-
Solution: Ensure rigorous exclusion of oxygen. This is the most critical factor in preventing homocoupling.[2] Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time. Using a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.[3][5]
-
Q2: My reaction has stalled with significant amounts of starting material remaining. How can I drive it to completion?
A2: Reaction stalling with a sterically hindered substrate like this compound typically points to an issue with catalyst activity or suboptimal reaction conditions that fail to overcome the high activation energy of the key catalytic steps.
-
Cause 1: Inactive Catalyst System: The steric bulk of the ortho-biphenyl group can make both the oxidative addition and the reductive elimination steps challenging. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands are designed to address this challenge.[6] They stabilize the monoligated Pd(0) species, which is highly active, and their bulk facilitates the final reductive elimination step. Excellent choices for this substrate include SPhos, RuPhos, or CataCXium A.[6][7]
-
-
Cause 2: Insufficient Thermal Energy: The reaction may simply lack the energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. While higher temperatures can sometimes increase side reactions, they are often necessary for challenging couplings. Screen temperatures from 80 °C up to the boiling point of the solvent (e.g., 100-110 °C for dioxane or toluene).[4]
-
-
Cause 3: Poor Reagent Solubility: If your base or boronic ester is not sufficiently soluble, the reaction will be slow and may appear stalled.
-
Solution: Change the solvent system. While a dioxane/water mixture is common, consider alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has proven to be an excellent solvent for challenging Suzuki couplings, sometimes offering superior results.[7] Anhydrous solvents like toluene or DMF can also be effective, especially when paired with an appropriate base.[8]
-
Frequently Asked Questions (FAQs)
This section provides broader guidance on setting up your reaction for success from the outset.
Q1: How do I select the optimal catalyst and ligand for this coupling?
A1: The choice is critical for sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ may give low yields. For this compound, you need a highly active catalyst system.
| Catalyst/Ligand Class | Recommended Examples | Rationale |
| Buchwald Ligands | SPhos, RuPhos, XPhos | Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination for hindered substrates.[6] |
| Palladacycle Precatalysts | CataCXium A Palladacycle | Pre-formed, highly active Pd(II) precatalysts that are efficient for challenging couplings, including those with unprotected anilines.[7] |
| Ferrocenyl Ligands | dppf (in Pd(dppf)Cl₂) | A robust and versatile ligand, though potentially less effective than modern Buchwald ligands for this specific hindered case. |
Start with a screening of 1-5 mol% of a palladium source (like Pd₂(dba)₃ or a palladacycle) with 1.1-1.2 equivalents of the chosen ligand relative to palladium.
Q2: What is the role of the base, and which one should I choose?
A2: The base plays a crucial role in activating the boronic ester for the transmetalation step by forming a more nucleophilic boronate "ate" complex.[9] However, the wrong base can cause more harm than good.
-
Strong Bases (e.g., NaOH, KOH, KOtBu): Generally avoid these. They can promote hydrolysis of the pinacol ester and significantly increase the rate of protodeboronation.[3]
-
Moderate/Mild Bases (e.g., K₃PO₄, Cs₂CO₃): These are excellent starting points. They are strong enough to facilitate the reaction but are less likely to cause decomposition of sensitive substrates.[2][3] K₃PO₄ is often used in a mix of organic solvent and water, which aids its solubility.[10]
-
Fluoride Sources (e.g., KF, CsF): Fluoride has a high affinity for boron and can be a very effective activator, sometimes succeeding where other bases fail.
We recommend starting with K₃PO₄ (2.0-3.0 equivalents).
Q3: Why is degassing so important, and what is the best method?
A3: Oxygen is detrimental to the Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive palladium black and also promotes the homocoupling of your boronic ester.[3][4][5] Rigorous exclusion of oxygen is non-negotiable for achieving high yields and reproducibility.[2]
-
Method 1: Freeze-Pump-Thaw: This is the gold standard for removing dissolved gases. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is repeated three times.
-
Method 2: Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes is a very effective and common alternative.[11][12]
-
Method 3: Evacuate and Backfill: Sealing the reaction vessel and repeatedly applying a vacuum and backfilling with an inert gas (3-5 cycles) is crucial for removing air from the flask's headspace.[2]
Always perform the entire reaction under a positive pressure of an inert gas.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
General Experimental Protocol
This protocol provides a robust starting point. Optimization of stoichiometry, temperature, and reaction time is recommended for your specific aryl halide.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 5-10 mL of Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe under a positive pressure of inert gas.[4]
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Dissolve them in a small amount of degassed solvent and add this solution to the main reaction flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. pubs.acs.org [pubs.acs.org]
Improving solubility of Biphenyl-2-boronic acid pinacol ester in reaction media
Welcome to the technical support hub for researchers utilizing Biphenyl-2-boronic acid pinacol ester. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address common challenges, particularly those related to solubility in reaction media. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying principles to empower your research.
Part 1: Understanding the Solubility Challenge
Q1: I've added this compound to my reaction, but it's not dissolving. Why is this happening?
A1: The solubility of this compound is governed by its molecular structure. It is a crystalline solid with a relatively rigid, nonpolar biphenyl core and a bulky, hydrophobic pinacol protecting group.[1] While it is generally soluble in organic solvents, it is practically insoluble in water.[2] Its flat, aromatic structure can lead to significant crystal lattice energy, meaning the energy required to break apart the crystal structure and solvate the individual molecules can be high. In many common reaction solvents, especially at room temperature, the solvation energy may not be sufficient to overcome this lattice energy, resulting in a suspension or slurry rather than a true solution.
The choice of solvent is critical, as its polarity and ability to engage in favorable intermolecular interactions with the solute will dictate solubility.[3] For instance, while boronic esters are generally more soluble than their corresponding boronic acids, their solubility can still be limited in less-polar solvents or at lower temperatures.[4]
Q2: Which common organic solvents are recommended for this reagent?
A2: Selecting the right solvent is the first and most critical step in ensuring a successful reaction. A range of solvents are commonly employed for Suzuki-Miyaura coupling reactions, each with different solvating properties.[5][6] Based on the properties of this compound and data from analogous compounds, we can classify common solvents as follows:
| Solvent Class | Examples | Suitability for this compound | Rationale & Comments |
| Aromatic Hydrocarbons | Toluene, Xylene | Excellent | The nonpolar nature of these solvents interacts favorably with the biphenyl core. They are mainstays for Suzuki couplings and are often used at elevated temperatures. |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHF, CPME | Good to Excellent | These are highly effective and widely used solvents.[5] Dioxane and THF are often used in combination with water to dissolve the inorganic base.[7] Cyclopentyl methyl ether (CPME) is a greener alternative with a high boiling point.[8][9] |
| Polar Aprotic Solvents | DMF, DMAc, Acetonitrile (ACN) | Good | These solvents have higher polarity and can be effective, especially if other reagents in your reaction have poor solubility in ethers or aromatics. However, be mindful that DMF can sometimes be challenging to remove during workup. |
| Alcohols | n-Butanol, Isopropanol | Moderate | While usable, solubility might be lower compared to ethers or aromatic hydrocarbons. Often used in specific protocols, sometimes as a co-solvent.[6] |
| Alkanes | Hexane, Heptane | Poor | These nonpolar solvents are generally poor choices for dissolving the boronic ester and are typically used for purification or washing, not as the primary reaction medium. |
Part 2: Troubleshooting & Experimental Protocols
Q3: My reaction mixture is a slurry. What is the most direct way to address this and get the reaction to proceed?
A3: Observing a slurry indicates poor solubility of one or more reagents at the current temperature. The most direct approach is a combination of solvent selection and thermal energy.
Workflow: Initial Troubleshooting
-
Confirm Solvent Choice: Ensure you are using a recommended solvent like Toluene, Dioxane, or THF.[5]
-
Increase Temperature: Most Suzuki-Miyaura couplings are run at elevated temperatures (e.g., 80–110 °C).[10] Insufficient heat is a common reason for both poor solubility and slow reaction rates. Increasing the temperature provides the energy needed to dissolve the solute and overcome the activation energy of the catalytic cycle.
-
Ensure Vigorous Stirring: In a heterogeneous mixture, efficient stirring is crucial to maximize the surface area of the undissolved solid and promote its interaction with the solvent and catalyst.[5]
Below is a troubleshooting decision tree to guide your initial steps.
Q4: If the slurry persists even at high temperatures, should I try a different solvent system or use additives?
A4: Yes. If heating a well-chosen solvent is insufficient, the next step is to modify the reaction medium more significantly. This can involve screening different solvents, using co-solvents, or employing additives like phase-transfer catalysts.
Strategy 1: Co-Solvent Systems Many Suzuki reactions are run in biphasic systems, typically an organic solvent with water (e.g., Dioxane:H₂O 4:1).[7] The organic solvent solubilizes the boronic ester and the aryl halide, while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[5] This brings all components into a reactive state at the interface of the two phases.
Strategy 2: Phase-Transfer Catalysis (PTC) For stubborn biphasic reactions where solubility remains a bottleneck, a phase-transfer catalyst can dramatically improve performance. A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the base (e.g., hydroxide or carbonate anion) from the aqueous phase into the organic phase.[6] This increases the concentration of the base in the organic phase where your boronic ester is, accelerating the formation of the reactive boronate species required for transmetalation.[11][12]
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. runyvmat.com [runyvmat.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. fishersci.se [fishersci.se]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Biphenyl-2-boronic acid pinacol ester
Welcome to the technical support center for Biphenyl-2-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the workup and purification of this valuable synthetic intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to resolve the issues.
Issue 1: Significant product loss or decomposition is observed during aqueous workup.
Question: Why am I observing significant decomposition of my this compound during an aqueous workup, and how can I prevent it?
Answer:
The primary cause of decomposition for this compound during aqueous workup is hydrolysis. The pinacol ester (Bpin) group, while more stable than the free boronic acid, is susceptible to cleavage in the presence of water, which is often exacerbated by acidic or basic conditions. This reversible reaction degrades your desired product back into biphenyl-2-boronic acid and pinacol.[1][2][3]
The equilibrium between the boronic ester and the free boronic acid can be shifted by the presence of water, leading to product loss during extraction and purification steps.[1][2]
Root Cause Analysis & Mitigation Strategies:
-
Mechanism of Instability: The boron atom in the pinacol ester is Lewis acidic and can coordinate with water molecules, initiating the hydrolytic cleavage. This process can be accelerated by protic solvents or residual acids/bases from the preceding reaction.
-
Strategic Recommendations: The key is to minimize contact with water and control the pH.
Protocol: Modified Anhydrous Workup
-
Initial Quench (If necessary): If your reaction requires quenching, use a saturated solution of ammonium chloride (NH₄Cl) instead of plain water. This mildly acidic solution can help neutralize basic catalysts without promoting significant hydrolysis. Perform the quench at a low temperature (0 °C).
-
Solvent Selection: After the quench, extract the product into a non-polar, water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[4]
-
Washing Steps:
-
Wash the organic layer sparingly with brine (saturated NaCl solution) instead of deionized water. Brine reduces the solubility of organic compounds in the aqueous phase and helps to break up emulsions.
-
Avoid strongly acidic or basic washes (e.g., HCl, NaOH solutions) unless absolutely necessary for removing specific impurities. If required, use dilute solutions, keep contact time to a minimum, and perform the wash at low temperatures.
-
-
Drying: Thoroughly dry the organic layer using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off completely.
-
Solvent Removal: Concentrate the dried organic solution in vacuo at a low temperature (typically ≤ 40 °C) to prevent thermal decomposition.
Issue 2: The compound streaks or appears to decompose on a silica gel column.
Question: My this compound is difficult to purify via flash chromatography. It either streaks badly or I recover very low yields, suggesting on-column decomposition. What is happening?
Answer:
This is a common and frustrating issue. Standard silica gel is slightly acidic and contains surface silanol groups (Si-OH) which are polar and can act as proton sources.[5] These characteristics can lead to two primary problems for boronic esters:
-
Over-adsorption: The Lewis acidic boron can interact strongly with the polar silanol groups, causing the compound to stick to the silica gel and elute poorly.[3][6][7]
-
On-Column Hydrolysis: Water molecules adsorbed onto the silica surface, combined with the acidic nature of the silica, can catalyze the hydrolysis of the pinacol ester directly on the column, leading to the formation of the more polar biphenyl-2-boronic acid, which then streaks or remains irreversibly adsorbed.[3][8]
Workflow: Stabilizing Chromatography
Protocol: Chromatography on Deactivated Silica Gel
-
Deactivation of Silica:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
To this slurry, add a small amount of a non-polar tertiary amine, such as triethylamine (NEt₃), typically 0.5-1% by volume relative to the eluent.[6]
-
Stir the slurry for 15-20 minutes. The triethylamine will neutralize the acidic silanol groups.
-
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Eluent Preparation: Prepare your mobile phase (e.g., a gradient of Hexane/Ethyl Acetate) and add 0.5% triethylamine to it. This ensures the column remains deactivated throughout the purification.
-
Elution: Run the chromatography as usual. The this compound should now elute with significantly less streaking and decomposition.
Alternative Method: Boric Acid Impregnated Silica Gel
For particularly sensitive esters, treating the silica gel with boric acid has been shown to suppress over-adsorption and degradation.[3][7] This method works by saturating the Lewis basic sites on the silica that would otherwise interact with the boronic ester.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[4] Keep the container tightly sealed to prevent moisture ingress.[4] It is a crystalline solid that is generally stable when handled properly, but exposure to atmospheric moisture over time can lead to slow hydrolysis.[9]
Q2: Can I use the crude this compound directly in the next step (e.g., a Suzuki coupling)? A: Yes, in many cases this is a viable and even preferable strategy, especially if purification proves difficult.[6] If NMR analysis of the crude product shows high purity (>90%), you can often proceed directly. The primary impurities are typically excess bis(pinacolato)diboron (B₂pin₂) and pinacol, which are often benign or easily removed after the subsequent reaction. This approach avoids potential decomposition during a challenging purification step.[6]
Q3: What is protodeboronation and is it a concern during workup? A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom (Ar-Bpin → Ar-H).[10] This is a significant decomposition pathway for many arylboronic acids and esters, particularly those with electron-rich or certain heteroaromatic systems.[10] For this compound, this is less of a concern during a standard, neutral workup compared to hydrolysis. However, exposure to strong acids or bases, especially at elevated temperatures, can promote this side reaction.
Q4: My boronic ester seems particularly unstable. Are there more robust alternatives to the pinacol ester? A: Yes. If the pinacol ester is consistently problematic, you can consider converting the boronic acid to a more stable derivative. Two excellent options are:
-
MIDA boronates (N-methyliminodiacetic acid): These are highly crystalline, air-stable compounds that are very robust to chromatography.[7]
-
Diethanolamine (DEA) boronates: These form stable, tetracoordinate boron species that often precipitate from non-polar solvents, allowing for a simple filtration-based purification.[5][7][11] They can often be used directly in subsequent coupling reactions.[11]
Quantitative Stability Comparison
| Boron Species | Stability to Hydrolysis | Stability to Silica Gel | Handling Characteristics |
| Boronic Acid | Low | Very Low (streaks) | Often difficult to handle/purify |
| Pinacol Ester (Bpin) | Moderate[1] | Low to Moderate[3] | Often oils or low-melting solids |
| MIDA Ester | High[7] | High | Crystalline, air-stable solids |
| DEA Adduct | High[11] | High | Crystalline, air-stable solids |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.be [fishersci.be]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Removal of residual palladium catalyst from Biphenyl-2-boronic acid pinacol ester reactions
A Guide for the Purification of Biphenyl-2-boronic acid pinacol ester and Related Compounds
Introduction: The Palladium Problem in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecules like this compound.[1] While these catalysts offer remarkable synthetic efficiency, their removal from the final active pharmaceutical ingredient (API) is a critical and often challenging step.[2] Regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products, with palladium typically limited to 10 ppm for oral exposure due to its potential toxicity.[3][4]
Residual palladium can exist in multiple forms—soluble ions (Pd(II)), colloidal nanoparticles (Pd(0)), and ligand-complexed species—making simple filtration or crystallization ineffective for achieving the required levels of purity.[5][6] This guide provides a comprehensive troubleshooting framework, practical protocols, and expert insights to help researchers effectively remove residual palladium catalysts, ensuring the integrity and safety of their compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges encountered during the palladium removal process in a practical question-and-answer format.
Q1: My initial workup and filtration left over 1,000 ppm of palladium in my product. Why is this happening and what's the next step?
Expert Analysis: It is common for crude reaction mixtures to contain high levels of palladium post-reaction. Standard workups involving liquid-liquid extraction and filtration through pads like Celite® are generally only effective at removing heterogeneous or precipitated palladium species.[7] A significant portion of the catalyst often remains in a soluble or colloidal form, which easily passes through these initial purification steps.
Recommended Action: High contamination levels necessitate the use of a dedicated palladium scavenger. These are materials that selectively bind to palladium, allowing for its removal by filtration. The primary choices are functionalized silica gels, specialized polymers, or activated carbon.[2] A screening process to identify the most effective scavenger for your specific reaction conditions is the most robust approach.
Q2: How do I select the most effective palladium scavenger for my this compound synthesis?
Expert Analysis: Scavenger selection is not a one-size-fits-all process. The optimal choice depends on the palladium's oxidation state, the solvent system, temperature, and the nature of your final product. The most successful scavengers are typically based on functional groups with a high affinity for soft metals like palladium, in accordance with Hard and Soft Acid and Base (HSAB) theory.[8]
Recommended Action: Conduct a small-scale parallel screen of different scavengers.
-
Choose Scavenger Types: Select scavengers with different functional groups. Thiol-based scavengers are often the first choice due to their high affinity for various palladium forms.[9][10]
-
Thiol (-SH): Highly versatile and robust for Pd, Pt, Cu, Ag, and Pb. (e.g., SiliaMetS® Thiol, QuadraSil™ MP).[8][9]
-
Thiourea: Particularly effective for all forms of palladium in organic solvents.[9]
-
Amines (Diamine, Triamine): Useful for scavenging Pd, Pt, and other metals.[11]
-
Trimercaptotriazine (TMT): A versatile scavenger, effective for ruthenium and hindered Pd complexes.[3][11]
-
-
Evaluate Support Matrix: Silica-based scavengers are generally preferred over polymers as they do not swell in solvents and exhibit higher mechanical and thermal stability.[9]
-
Perform the Screen: Use 4-5 equivalents of each scavenger relative to the theoretical amount of residual palladium. Run the scavenging reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 4-18 hours. Analyze the palladium content in the supernatant via ICP-MS.
Decision Logic for Scavenger Selection
Caption: A decision logic diagram for selecting a palladium removal strategy.
Q3: I'm losing a significant amount of my product during purification. How can I improve my yield?
Expert Analysis: Product loss is a common problem, particularly when using activated carbon, which can non-specifically adsorb organic molecules through porous surface interactions.[4] Functionalized silica scavengers are generally more selective, but loss can still occur if the product has functional groups that can interact with the scavenger.
Recommended Actions:
-
Reduce Scavenger Loading: After an initial screen, optimize the amount of scavenger used. It is often possible to reduce the loading to 0.1-0.2 weight equivalents while extending the reaction time to achieve the desired purity.[12]
-
Switch Scavenger Type: If your product has, for example, a free thiol group, it could bind to a thiol-based scavenger. In such cases, switching to an amine-based scavenger might prevent product loss.
-
Use a Flow-Based System: Passing your product solution through a packed cartridge of scavenger (e.g., E-PAK®) minimizes the contact time and can reduce non-specific binding, often leading to higher recovery.[12][13]
Q4: My chosen scavenger isn't reducing palladium to the target level (<10 ppm). What factors are affecting its performance?
Expert Analysis: Several factors can impact scavenger efficiency. The palladium may be in a form that is less accessible or reactive to the scavenger, or the process conditions may not be optimal.
Recommended Actions for Optimization:
-
Increase Temperature: Modestly increasing the temperature (e.g., to 40-60 °C) can improve the kinetics of the scavenging process.[12]
-
Extend Reaction Time: Scavenging is an equilibrium process. Ensure sufficient time (often 4-24 hours) for the binding to complete.[10]
-
Solvent Choice: The reaction solvent can impact scavenger performance. While scavengers work in a wide range of solvents, their efficiency can vary. If possible, screen for the optimal solvent that balances product solubility and scavenger efficiency.
-
Pre-treatment: In some cases, adding a mild reducing agent can convert soluble Pd(II) to Pd(0), which may be more readily scavenged by certain materials. Conversely, a mild oxidant may be needed. This should be approached with caution to avoid degrading the target compound.
Q5: How can I accurately measure the palladium concentration in my samples?
Expert Analysis: Accurate quantification is essential to validate your purification process. While qualitative assessments can be useful, quantitative data is required for regulatory compliance.
Recommended Methods:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique for trace metal analysis, offering high sensitivity and accuracy, often with detection limits in the parts-per-billion (ppb) range.[14][15]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique suitable for quantifying palladium, though generally less sensitive than ICP-MS.[14]
-
Fluorescence-Based Assays: For rapid, in-process screening, kits are available that use a palladium-catalyzed reaction to generate a fluorescent signal. These are excellent for quickly comparing the efficiency of different scavengers before committing to more time-consuming ICP analysis.[14][16]
Comparative Data on Palladium Scavengers
The selection of a scavenger is a critical step. The table below summarizes the performance of common functionalized silica scavengers.
| Scavenger Functional Group | Target Metals | Typical Efficiency | Advantages | Considerations |
| Thiol (-SH) | Pd , Pt, Cu, Ag, Pb, Hg | >95% | Highly versatile, robust, works for many Pd forms.[8][9] | Can potentially react with electrophilic sites on API. |
| Thiourea | Pd (all forms), Ag, Pt, Ru | >95% | Excellent in a wide range of organic solvents.[9] | Can sometimes act as a ligand, potentially altering reactivity. |
| Triamine (-NH(CH₂)₂NH(CH₂)₂NH₂) | Pd , Pt, Cr, Rh, Cu | >90% | Good alternative if API is sensitive to thiol groups.[11] | Generally less effective than thiols for palladium. |
| TMT (Trimercaptotriazine) | Pd (hindered), Ru | >90% | Effective for sterically hindered palladium complexes.[3][11] | Can be less effective for simple palladium salts. |
Efficiency is highly dependent on specific reaction conditions (solvent, temperature, time, and palladium speciation).
Experimental Protocols
Protocol 1: Standard Batch Scavenging with Thiol-Functionalized Silica
This protocol provides a general procedure for using a scavenger like SiliaMetS® Thiol or QuadraSil™ MP in a batch process.
-
Sample Preparation: After initial workup, dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 5-10 wt%.
-
Scavenger Addition: Add 4-5 weight equivalents of the thiol-functionalized silica scavenger relative to the initial mass of the palladium catalyst used in the reaction. For an unknown palladium concentration, a starting point of 50-100 wt% of the scavenger relative to the product can be used.[17]
-
Agitation: Stir the mixture vigorously at room temperature (20-25 °C) or elevate the temperature to 40-50 °C to enhance kinetics.
-
Incubation: Allow the reaction to proceed for 4-18 hours. Monitor the palladium concentration in the solution periodically by taking a small, filtered aliquot for analysis.
-
Filtration: Once the desired palladium level is reached, filter the mixture through a 0.45 µm filter to remove the scavenger. Wash the filter cake with a small amount of fresh solvent to maximize product recovery.
-
Analysis: Combine the filtrate and washes. Concentrate the solution and analyze the final product for residual palladium content using ICP-MS.[18]
Protocol 2: Purification with Activated Carbon
Activated carbon is a cost-effective but often less selective option.
-
Preparation: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add 0.1-0.5 weight equivalents of activated carbon (e.g., Darco® KB-B) relative to the crude product mass.[3]
-
Agitation & Heating: Stir the slurry at a moderately elevated temperature (e.g., 45-60 °C) for 2-18 hours.[3]
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon is fine and can pass through standard filter paper.
-
Analysis & Recovery Check: Analyze the filtrate for palladium content. Crucially, also determine the product recovery, as significant losses due to non-specific adsorption can occur.[4]
General Palladium Removal Workflow dot
References
- 1. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. velocityscientific.com.au [velocityscientific.com.au]
- 12. cphi-online.com [cphi-online.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arborassays.com [arborassays.com]
- 17. silicycle.com [silicycle.com]
- 18. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chan-Evans-Lam Amination of BPin Esters with Aryl Amines
Welcome to the technical support center for the Chan-Evans-Lam (CEL) amination of boronic acid pinacol (BPin) esters with aryl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Chan-Evans-Lam reaction with an aryl BPin ester and an aryl amine is giving low to no yield. What are the most common causes?
Low yields in the CEL amination of aryl BPin esters with aryl amines are a frequent issue.[1][2][3][4][5] Several factors can contribute to this problem:
-
Inherent Reactivity: Aryl BPin esters are often less reactive than their corresponding boronic acids in CEL couplings.[3] Similarly, aryl amines can be less nucleophilic than alkyl amines, leading to sluggish reaction kinetics.
-
Catalyst Inhibition: The pinacol byproduct generated from the BPin ester can form stable complexes with the Cu(II) catalyst, effectively inhibiting its turnover and stalling the reaction.[1][6]
-
Side Reactions: Competing side reactions such as protodeboronation (loss of the BPin group) and oxidation of the starting materials or product can significantly reduce the yield.[6][7][8][9]
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical. Conditions that are optimal for boronic acids or alkyl amines may not be suitable for the coupling of aryl BPin esters with aryl amines.[1][2][4]
Q2: I'm observing significant byproduct formation, including what appears to be a homocoupling product of my aryl BPin ester. How can I minimize this?
The formation of biaryl byproduct through homocoupling of the boronic ester is a known issue.[3][8] Here are some strategies to mitigate this:
-
Control of Stoichiometry: While a stoichiometric amount of the copper source is often required, carefully controlling the equivalents of the amine and boronic ester can sometimes help. An excess of the amine can favor the desired cross-coupling pathway.
-
Use of Molecular Sieves: The presence of water can exacerbate side reactions. Adding powdered, activated 3 Å molecular sieves can help to reduce the formation of oxidation byproducts by keeping the reaction medium anhydrous.[1][8]
-
Ligand Selection: While many CEL reactions are performed without a specific ligand, in some challenging cases, the addition of a suitable ligand can promote the desired C-N bond formation over homocoupling. Pyridine is a commonly used ligand.[10]
Q3: What is the recommended solvent system for the CEL amination of aryl BPin esters with aryl amines?
A significant breakthrough in addressing the challenges of this specific transformation was the development of a mixed solvent system. For the coupling of aryl BPin esters with aryl amines , a mixture of acetonitrile (MeCN) and ethanol (EtOH) has been shown to be highly effective.[1][2][4] The use of EtOH is crucial in this specific case. Conversely, for the coupling of aryl BPin esters with alkyl amines , MeCN alone is generally sufficient.[1][2][4]
Q4: Why is a stoichiometric amount of Cu(OAc)₂ often used, and can I use a catalytic amount?
The requirement for a stoichiometric amount of copper(II) acetate (Cu(OAc)₂) is largely due to the inhibitory effect of the pinacol byproduct on catalyst turnover.[1] While the reaction is technically copper-catalyzed, the sequestration of the active copper species by pinacol necessitates a higher loading of the copper source to drive the reaction to completion.[1][6] Developing a truly catalytic version for BPin esters has been a significant area of research. Recent studies have shown that the addition of boric acid can help to overcome some of these limitations and enable a more catalytic process.[6][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the CEL amination of aryl BPin esters with aryl amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective solvent system. 2. Catalyst inhibition by pinacol. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents (e.g., oxidized copper salt, wet solvent). | 1. Switch to a mixed MeCN/EtOH solvent system. [1][2][4] 2. Use a stoichiometric equivalent of Cu(OAc)₂. [1] Consider adding boric acid to sequester pinacol and promote catalyst turnover.[6][7] 3. Increase the reaction temperature to 80 °C and monitor the reaction for 24 hours. [11] 4. Use fresh, high-purity Cu(OAc)₂, anhydrous solvents, and ensure the aryl BPin ester is pure. |
| Significant Protodeboronation | 1. Presence of acidic protons (e.g., from water or acidic impurities). 2. Inappropriate base. | 1. Ensure anhydrous conditions by using oven-dried glassware and adding activated 3 Å molecular sieves. [1][8] 2. Use a suitable base like triethylamine (Et₃N). The base plays a role in sequestering the acid generated during the reaction.[8][12] |
| Formation of Oxidation Byproducts | 1. Reaction open to an excessive amount of air. 2. Presence of impurities that promote oxidation. | 1. While the reaction is typically run open to air, if oxidation is a major issue, consider running the reaction under a controlled atmosphere (e.g., a balloon of air). 2. Purify starting materials and use high-purity solvents. The use of molecular sieves can also help minimize these byproducts.[8] |
| Reaction Works for Electron-Rich Aryl Amines but Fails for Electron-Deficient Ones | 1. Lower nucleophilicity of electron-deficient aryl amines. | 1. Increase the reaction temperature and/or time. 2. Consider using a more activating copper source or a suitable ligand. Some studies have explored different copper salts and ligands to improve reactivity.[13] |
Visualizing the Troubleshooting Process
The following flowchart provides a decision-making tree for troubleshooting common issues.
Caption: A decision tree for troubleshooting low yields in CEL amination.
Validated Experimental Protocol
This protocol is adapted from a general procedure for the efficient Chan-Evans-Lam amination of aryl BPin esters with aryl amines.[1][11]
Materials:
-
Aryl boronic acid pinacol (BPin) ester (1.0 equiv)
-
Aryl amine (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Powdered, activated 3 Å molecular sieves
-
Acetonitrile (MeCN), anhydrous
-
Ethanol (EtOH), anhydrous
-
Oven-dried 5 mL microwave vial with a stir bar
Procedure:
-
To the oven-dried 5 mL microwave vial, add the aryl BPin ester (0.20 mmol, 1.0 equiv), the aryl amine (0.40 mmol, 2.0 equiv), Cu(OAc)₂ (36 mg, 0.20 mmol, 1.0 equiv), and powdered activated 3 Å molecular sieves (approximately 100-200 mg).
-
Add a solvent mixture of MeCN (400 µL) and EtOH (100 µL) to achieve a 0.4 M concentration with respect to the aryl BPin ester.
-
Add triethylamine (56 µL, 0.40 mmol, 2.0 equiv).
-
Seal the vial and place it in a preheated sand bath or heating block at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the molecular sieves and copper salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Understanding the Catalytic Cycle
The mechanism of the Chan-Evans-Lam coupling is complex and has been the subject of extensive study.[7][9][10][14] The generally accepted pathway involves the following key steps:
-
Ligand Exchange: The amine substrate coordinates to the Cu(II) center.
-
Transmetalation: The aryl group is transferred from the boronic ester to the copper center.
-
Reductive Elimination: The C-N bond is formed, yielding the desired product and a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant (typically atmospheric oxygen) to complete the catalytic cycle.
Caption: A simplified representation of the Chan-Evans-Lam catalytic cycle.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. [PDF] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. | Semantic Scholar [semanticscholar.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
Technical Support Center: Purity Assessment of Biphenyl-2-boronic acid pinacol ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical assessment of Biphenyl-2-boronic acid pinacol ester. This guide is designed for researchers, analytical scientists, and drug development professionals who handle this versatile but challenging Suzuki-Miyaura coupling reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you navigate the common pitfalls associated with this compound's analysis.
The primary analytical challenge with pinacol boronate esters, including this compound, is their inherent susceptibility to hydrolysis, which can occur during sample preparation, storage, or even during the analysis itself.[1][2] This guide provides robust strategies to mitigate these issues and ensure the generation of accurate, reliable, and reproducible purity data.
Analytical Workflow & Key Considerations
The purity assessment of this compound requires a multi-faceted approach. No single technique can provide a complete picture. A combination of chromatographic and spectroscopic methods is essential for confident quality control. The diagram below outlines a typical workflow.
Caption: General analytical workflow for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when analyzing this compound?
A1: The primary challenge is the compound's susceptibility to hydrolysis, which converts the ester back to Biphenyl-2-boronic acid and pinacol.[3][4] This degradation can occur on exposure to moisture, protic solvents (like water or methanol) during sample preparation, or on the surface of a chromatographic column (e.g., silica gel or certain HPLC columns).[2][5][6] An inaccurate purity value will be obtained if the analysis method itself causes the sample to degrade.
Q2: Why can't I just use standard Reversed-Phase HPLC (RP-HPLC) conditions?
A2: Standard RP-HPLC methods, which often use aqueous-organic mobile phases and silica-based C18 columns, can promote the on-column hydrolysis of the pinacol ester.[3][7] Furthermore, the primary degradation product, the corresponding boronic acid, is significantly more polar and may have poor retention under typical reversed-phase conditions, making accurate quantification difficult.[8]
Q3: Is GC a suitable method for purity analysis?
A3: GC is excellent for assessing the purity of the thermally stable this compound and for detecting other volatile impurities. However, it is unsuitable for detecting the non-volatile boronic acid hydrolysis product.[2][3] Therefore, GC alone does not provide a complete purity profile and should be complemented with a technique like HPLC.
Q4: How does Quantitative NMR (qNMR) fit into the purity assessment?
A4: Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a sample without the need for a specific reference standard of the same compound.[9][10] It is considered orthogonal to chromatographic techniques. By integrating the signals of the analyte against a certified internal standard, qNMR provides a direct mass/mass purity value, which is not subject to the same hydrolysis issues as HPLC if run in a dry, aprotic solvent (e.g., DMSO-d₆). This method can simultaneously quantify the ester, free boronic acid, and residual solvents.[9]
Q5: What are the expected common impurities in a sample of this compound?
A5: Besides the main hydrolysis product (Biphenyl-2-boronic acid), you should look for:
-
Bis(pinacolato)diboron (B₂pin₂): A common unreacted starting material from the borylation reaction.[11]
-
Pinacol: The other product of hydrolysis.
-
Homocoupling byproducts: Arising from the Suzuki coupling synthesis.
-
Residual Solvents: From the reaction and purification process (e.g., dioxane, toluene).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your analysis, focusing on the causality and providing robust solutions.
Issue 1: An Extra Peak Appears in My HPLC Chromatogram That Wasn't There Before
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| A new, earlier-eluting peak appears in the HPLC chromatogram, and its area increases over time or with sample heating. The main peak area decreases correspondingly. | 1. Hydrolysis during Sample Preparation: The sample diluent contains water or a protic solvent (e.g., methanol), causing the ester to hydrolyze to the more polar boronic acid.[6] 2. On-Column Hydrolysis: The HPLC column's stationary phase, particularly those with high residual silanol activity, is catalyzing the hydrolysis of the ester during the analytical run.[5][7] | 1. Use Aprotic Diluents: Prepare all samples and standards in a dry, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF). ACN is generally preferred for its compatibility with RP-HPLC mobile phases.[6] This minimizes hydrolysis before injection. 2. Optimize HPLC Method: a) Select a Low-Silanol Column: Use a modern, end-capped column with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB). This reduces the catalytic sites for on-column hydrolysis.[5][6][8] b) Minimize Run Time: Employ a faster gradient or a shorter column to reduce the analyte's residence time on the column, limiting the opportunity for degradation.[3] c) Avoid Acidic Modifiers: Formic or acetic acid in the mobile phase can accelerate hydrolysis. If possible, run the analysis without an acid modifier.[6] |
Issue 2: Poor Peak Shape or Tailing for the Main Analyte Peak in HPLC
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| The this compound peak shows significant tailing or broadening. | 1. Secondary Interactions with Column: The Lewis acidic boron atom can interact with active sites on the silica backbone of the HPLC column, particularly free silanol groups, leading to poor peak shape. 2. Mass Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion. | 1. Deactivate Column/Change Mobile Phase: a) Use a High-Quality, End-Capped Column: As with hydrolysis, a column with minimal silanol activity is crucial. b) Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry (e.g., a polymer-based or phenyl-hexyl phase) may be beneficial. 2. Reduce Injection Concentration: Prepare a more dilute sample and re-inject. Confirm that the peak shape improves. The response should be within the linear range of the detector.[12] |
Issue 3: Inconsistent Quantification or Low Mass Balance
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Repeated analyses of the same sample give different purity values, or the sum of all peak areas is significantly less than 100%. | 1. Uncontrolled Hydrolysis: The rate of hydrolysis is inconsistent between sample preparations or during the analytical queue. 2. Undetected Impurities: The boronic acid impurity is not being retained or detected by the current method. In GC, the boronic acid will not elute. In HPLC, it may be in the solvent front. 3. Adsorption/Loss: The analyte or impurities are irreversibly adsorbing to the column or vials. This can be an issue with highly active compounds on silica columns.[11][13] | 1. Standardize Sample Handling: Strictly adhere to the use of dry, aprotic solvents. Analyze samples immediately after preparation. Use an autosampler cooler (e.g., 4 °C) to slow degradation in the queue. 2. Validate the Method for Impurities: a) Spike with Boronic Acid: Prepare a sample spiked with a small amount of Biphenyl-2-boronic acid to confirm its retention time and ensure it is well-separated from the main peak and the solvent front. b) Use an Orthogonal Method: Use qNMR to get an absolute purity value.[10] A discrepancy between the qNMR result and the HPLC area % purity strongly suggests issues with the chromatographic method (e.g., undetected impurities or different response factors). 3. Passivate Surfaces: If adsorption is suspected, consider using silanized glass vials for sample preparation. |
Troubleshooting Decision Tree for HPLC Analysis
Caption: Decision tree for troubleshooting common HPLC issues.
Recommended Experimental Protocols
Protocol 1: Purity by Reversed-Phase HPLC-UV
This method is designed to minimize on-column hydrolysis and achieve good resolution between the pinacol ester and its primary hydrolysis product.
1. Instrumentation & Columns:
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).
-
Recommended Column: Waters XTerra® MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[5][6]
-
Autosampler with temperature control.
2. Reagents & Materials:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade (e.g., Milli-Q).
-
This compound sample.
-
(Optional) Biphenyl-2-boronic acid reference material for peak identification.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water | Standard aqueous phase. |
| Mobile Phase B | Acetonitrile | Standard organic phase. |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, equilibrate for 4 min. | Provides good separation of non-polar ester from polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides consistent retention times. Minor effect on hydrolysis with a good column.[6] |
| Injection Vol. | 5 µL | Minimizes potential for mass overload. |
| Detection | UV at 230 nm | Wavelength for good chromophore response. |
| Sample Diluent | Acetonitrile (100%) | CRITICAL: Prevents hydrolysis during sample preparation.[6] |
4. Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile . This gives a concentration of ~1.0 mg/mL.
-
Mix thoroughly. If necessary, use brief sonication to dissolve.
-
Transfer to an HPLC vial.
-
Self-Validation: Prepare a "time zero" sample and inject immediately. Let another sample sit on the benchtop for 2 hours before injection. The hydrolysis peak (boronic acid) should not significantly increase, validating the stability of the sample in the chosen diluent.
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol describes the use of an internal standard for absolute purity determination.
1. Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision analytical balance.
-
Certified internal standard (IS), e.g., Maleic Anhydride or Dimethyl Sulfone. The IS should have signals that do not overlap with the analyte.
-
Deuterated solvent (e.g., DMSO-d₆). Ensure it is from a fresh, sealed ampule to minimize water content.
2. Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial. Record the weight (W_analyte).
-
Accurately weigh ~5 mg of the internal standard into the same vial. Record the weight (W_IS).
-
Add ~0.7 mL of DMSO-d₆, cap the vial, and vortex until fully dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
4. Data Processing & Calculation:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_IS).
-
Note the number of protons corresponding to each integrated signal (N_analyte and N_IS).
-
Calculate the purity using the following formula:[10]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (W_IS / W_analyte) * (MW_analyte / MW_IS) * Purity_IS
Where:
-
MW = Molecular Weight
-
Purity_IS = Purity of the certified internal standard (usually >99.5%)
-
This qNMR method provides a highly accurate purity value that is orthogonal to chromatography and serves as an excellent verification of your HPLC results.[9]
References
- 1. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Focus on Biphenyl-2-boronic Acid Pinacol Ester
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura coupling is an indispensable tool for the formation of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, yield, and practicality. While boronic acids are highly reactive, their inherent instability often presents significant challenges in handling, storage, and reproducibility.[2] This guide provides an in-depth comparison of boronic esters, focusing on the widely used Biphenyl-2-boronic acid pinacol ester against other common alternatives, supported by mechanistic insights and practical experimental data.
The Stability vs. Reactivity Dilemma: Why Choose a Boronic Ester?
The central challenge with boronic acids lies in a fundamental trade-off: their high reactivity is counterbalanced by poor stability.[3] They are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly with sensitive substrates like certain heteroaryl and vinyl derivatives.[2] Furthermore, they can dehydrate to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction kinetics.
Boronic esters emerge as a robust solution to this problem. By protecting the boronic acid moiety with a diol, these reagents offer significantly enhanced stability.[4] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods, leading to more consistent and reproducible experimental outcomes.[2][3]
Among the various classes of boronic esters, pinacol esters, such as this compound, are the most popular and commercially available.[5][6] However, alternatives like neopentyl glycol esters and N-methyliminodiacetic acid (MIDA) esters have been developed to address specific synthetic challenges, offering unique properties in terms of stability and reactivity.
Performance Comparison: this compound vs. The Field
The selection of an appropriate boronic ester is contingent on the specific requirements of the synthetic route, including the stability of the coupling partners, the desired reaction conditions, and whether a sequential, iterative approach is necessary.
Key Performance Metrics: Stability and Handling
| Boron Reagent Type | Key Stability Characteristics | Physical Form & Handling | Purification | Primary Advantage |
| Pinacol Esters | Good benchtop and thermal stability. Can be prone to hydrolysis under certain aqueous basic conditions.[7][8] | Often crystalline solids, easy to weigh and handle. | Generally stable to silica gel chromatography.[9] | Excellent balance of stability and reactivity for general use. |
| Neopentyl Glycol Esters | Often exhibit enhanced stability compared to pinacol esters.[6] | Crystalline solids. | Stable to chromatography. | Increased stability may be beneficial for sensitive substrates. |
| MIDA Esters | Exceptionally stable to anhydrous cross-coupling conditions, chromatography, and a wide range of reagents.[10] | Crystalline solids, easy to handle. | Highly stable to chromatography. | Functions as a robust protecting group for iterative synthesis.[11] |
| Catechol Esters | Less stable than pinacol or neopentyl esters; more susceptible to hydrolysis. | Varies. | Can be challenging. | Used in early Suzuki-Miyaura studies; less common now.[5] |
Reactivity and Mechanistic Nuances
While stability is a major advantage, it often comes at the cost of reduced reaction rates compared to the parent boronic acid.[2] The critical transmetalation step in the Suzuki-Miyaura catalytic cycle is directly influenced by the nature of the boron reagent. Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid, and the rate is governed by the steric and electronic properties of the esterifying diol.[12][13][14]
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Boron Reagent Type | General Reactivity Profile | Mechanistic Consideration | Optimal Use Case |
| Pinacol Esters | Less reactive than boronic acids, especially under anhydrous conditions.[10] Steric bulk from the four methyl groups can hinder approach to the palladium center.[14] | Can undergo direct transmetalation, though hydrolysis to the boronic acid is also a common pathway under aqueous basic conditions.[2] | General-purpose couplings where starting material stability is paramount. Ideal for use with reagents prepared via Miyaura borylation.[9] |
| Neopentyl Glycol Esters | Can be more reactive than pinacol esters in certain systems, particularly in nickel-catalyzed couplings.[6] | The less hindered diol backbone may facilitate faster transmetalation compared to pinacol esters. | When pinacol esters prove too sluggish or when anhydrous conditions are preferred.[5] |
| MIDA Esters | Unreactive ("protected") under standard anhydrous Suzuki conditions. | Requires slow hydrolysis with a mild aqueous base (e.g., K₃PO₄) to release the boronic acid in situ for coupling. | Iterative cross-coupling (ICC) where one boronic acid site on a molecule must react while another remains protected.[10] |
For This compound , its performance aligns with the general characteristics of pinacol esters. Its stability ensures the integrity of the sterically demanding biphenyl-2-yl moiety prior to coupling, preventing decomposition that could otherwise lower yields.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[15][16][17] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Biphenyl-2-boronic Acid Pinacol Ester
For researchers and professionals in synthetic and medicinal chemistry, the construction of sterically hindered biaryl scaffolds is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, but its application to substrates bearing significant steric bulk, such as in the synthesis of tetra-ortho-substituted biaryls, demands a carefully optimized catalytic system.[1][2] This guide provides an in-depth comparison of common palladium catalysts for the coupling of a challenging substrate, biphenyl-2-boronic acid pinacol ester, offering insights into catalyst selection and performance based on experimental data from the literature.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The formation of tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling is notoriously difficult. The steric bulk on both the organoboron reagent and the aryl halide impedes key steps in the catalytic cycle. Specifically, the transmetalation and reductive elimination steps are often slow and inefficient with conventional palladium catalysts.[1] This can lead to low yields, decomposition of starting materials, and the formation of undesired byproducts. To overcome these hurdles, specialized palladium catalysts with bulky and electron-rich ligands have been developed to promote efficient coupling of sterically demanding substrates.
Comparing Palladium Catalyst Systems
The choice of the palladium catalyst is critical for the successful coupling of this compound. Two major classes of highly effective catalysts for this type of transformation are those based on bulky, electron-rich phosphine ligands, particularly the Buchwald biaryl phosphine ligands, and those employing N-heterocyclic carbenes (NHCs) as ligands, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts.
Buchwald Biaryl Phosphine Ligand-Based Catalysts
Catalyst systems utilizing bulky biaryl phosphine ligands developed by the Buchwald group have demonstrated exceptional activity for a wide range of challenging Suzuki-Miyaura couplings.[3][4] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective for the coupling of sterically hindered aryl chlorides and boronic acids.[3] The steric bulk of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.
N-Heterocyclic Carbene (NHC)-Based Catalysts (PEPPSI™)
PEPPSI™ precatalysts, featuring a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) and a pyridine-derived ligand, have emerged as powerful tools for cross-coupling reactions.[5][6] The NHC ligand provides a strong σ-donating character and significant steric bulk, which enhances catalyst stability and activity. For particularly demanding couplings, such as the formation of tetra-ortho-substituted biaryls, the even more sterically hindered PEPPSI-IPent catalyst often provides superior results compared to the more common PEPPSI-IPr.[5]
Performance Comparison
The following table summarizes representative performance data for different palladium catalyst systems in the Suzuki-Miyaura coupling of sterically hindered arylboronic acid pinacol esters with aryl halides. While a direct head-to-head comparison for the exact coupling of this compound is not available in a single source, the data presented for analogous sterically demanding systems provides a strong basis for catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chloro-N,N-dimethylaniline | K₃PO₄ | Toluene | 100 | 18 | 95 | [3] |
| PEPPSI-IPent | 2-Chloro-1,3-dimethylbenzene | K₂CO₃ | Dioxane | 80 | 16 | 98 | [5] |
| Pd₂(dba)₃ / RuPhos | 2-Bromo-1,3,5-trimethylbenzene | NaOtBu | Dioxane | 100 | 12 | 92 | [7] |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst system for a challenging Suzuki-Miyaura coupling. The following workflow outlines a typical screening process.
Caption: Experimental workflow for catalyst screening.
Detailed Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using two different high-performance catalyst systems.
Protocol 1: Coupling using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, this compound, and potassium phosphate.
-
In a separate vial, weigh palladium(II) acetate and SPhos and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for the indicated time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using PEPPSI-IPent
Materials:
-
This compound (1.5 equiv)
-
4-bromoanisole (1.0 equiv)
-
PEPPSI-IPent (2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromoanisole, this compound, PEPPSI-IPent, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture in a preheated oil bath at 80 °C and stir for the specified duration (monitor by TLC or LC-MS).
-
After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
The Suzuki-Miyaura coupling of sterically demanding substrates like this compound is a challenging yet achievable transformation with the appropriate choice of catalyst. Both Buchwald-type phosphine ligands, such as SPhos, and bulky NHC-based precatalysts like PEPPSI-IPent have demonstrated high efficacy in promoting these difficult couplings. The selection of the optimal catalyst system will depend on the specific substrates, desired reaction conditions, and cost considerations. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers aiming to synthesize sterically hindered biaryl compounds.
References
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Biphenyl-2-boronic acid pinacol ester and its Alternatives
This guide provides an in-depth analysis of the key spectroscopic identifiers for Biphenyl-2-boronic acid pinacol ester, a crucial reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data alongside two common alternatives: Phenylboronic acid pinacol ester and 1-Naphthylboronic acid pinacol ester. By understanding the distinct spectral signatures, chemists can ensure the identity and purity of their materials, which is paramount for reproducible and successful synthetic outcomes, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
Spectroscopic Profile of this compound
This compound (IUPAC Name: 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a stable, crystalline solid widely used to introduce the 2-biphenyl moiety.[3] Its structure presents a unique steric and electronic environment, which is clearly reflected in its spectroscopic data. The ortho-substitution of the boronic ester on one phenyl ring, which is in turn connected to another phenyl group, creates a sterically hindered and electronically complex aromatic system.
Caption: Structure of this compound.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons, while the ¹³C NMR spectrum details the carbon framework.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ) ppm | Assignment |
| 7.85-7.75 (m, 1H) | Ar-H |
| 7.55-7.45 (m, 1H) | Ar-H |
| 7.40-7.20 (m, 7H) | Ar-H |
| 1.25 (s, 12H) | 4 x CH₃ (pinacol) |
Note: The carbon attached to boron (C-B) is often not observed or is very broad due to quadrupolar relaxation.
Interpretation:
-
¹H NMR: The aromatic region (7.20-7.85 ppm) is complex, integrating to 9 protons, consistent with the biphenyl structure. The complexity arises from the overlapping signals of the two phenyl rings. The most prominent feature is the sharp singlet at approximately 1.25 ppm, integrating to 12 protons, which is the characteristic signal for the four equivalent methyl groups of the pinacol ester moiety.[4]
-
¹³C NMR: The spectrum shows multiple signals in the aromatic region (126-149 ppm). The signal at 83.7 ppm is characteristic of the quaternary carbons of the pinacol group attached to oxygen, while the peak around 24.8 ppm corresponds to the methyl carbons.[5]
Infrared (IR) Spectroscopy Data
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint based on its functional groups.
| Frequency (cm⁻¹) | Assignment |
| ~3060-3030 | C-H stretch (aromatic) |
| ~2980-2930 | C-H stretch (aliphatic, CH₃) |
| ~1600, 1480, 1430 | C=C stretch (aromatic ring) |
| ~1350-1370 | B-O stretch (characteristic) |
| ~1145 | C-O stretch |
Interpretation: The key diagnostic peak in the IR spectrum of a boronic acid pinacol ester is the strong B-O stretching vibration, which typically appears in the 1350-1370 cm⁻¹ region.[6][7] The presence of sharp peaks corresponding to aromatic C-H and C=C stretching further confirms the biphenyl framework.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
| Technique | m/z | Assignment |
| ESI-MS | 281.16 [M+H]⁺ | Molecular Ion |
| 280.17 | Exact Mass [M] |
Interpretation: The molecular ion peak confirms the molecular weight of the compound (280.17 g/mol ).[8] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, further confirming the elemental composition of C₁₈H₂₁BO₂.
Comparative Analysis with Alternative Boronic Esters
To better understand the unique spectral features of this compound, it is useful to compare it with simpler, structurally related compounds.
Phenylboronic acid pinacol ester
This compound is the simplest aromatic pinacol boronic ester, lacking the second phenyl ring.
Caption: Structure of Phenylboronic acid pinacol ester.
Spectroscopic Data Comparison:
| Spectroscopy | This compound | Phenylboronic acid pinacol ester [9] | Key Differences & Rationale |
| ¹H NMR (Ar-H) | 7.20-7.85 ppm (9H, complex multiplet) | 7.81 (d, 2H), 7.46 (t, 1H), 7.36 (t, 2H) | The biphenyl compound has a more complex and crowded aromatic region due to the presence of nine aromatic protons across two rings, compared to the simpler, more resolved pattern of the five protons on a single ring. |
| ¹H NMR (Alkyl-H) | ~1.25 ppm (s, 12H) | ~1.35 ppm (s, 12H) | The chemical shift of the pinacol protons is very similar, as they are relatively remote from the aromatic system. A slight upfield shift for the biphenyl derivative may be due to anisotropic effects from the second phenyl ring. |
| ¹³C NMR (Ar-C) | Multiple signals (126-149 ppm) | ~134.9, 131.5, 128.2 ppm | The biphenyl derivative shows more signals in the aromatic region, corresponding to the greater number of non-equivalent aromatic carbons. |
| IR (B-O Stretch) | ~1350-1370 cm⁻¹ | ~1350-1360 cm⁻¹ | The B-O stretch is a property of the dioxaborolane ring and is largely unaffected by the change in the aryl substituent. |
| MS (M⁺) | m/z 280 | m/z 204 | The molecular weight difference (76 units) directly corresponds to the mass of a phenyl group (C₆H₄), confirming the structural difference. |
1-Naphthylboronic acid pinacol ester
This compound is an isomer of the target molecule, featuring a naphthalene core instead of a biphenyl system.
References
- 1. benchchem.com [benchchem.com]
- 2. runyvmat.com [runyvmat.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]
A Senior Application Scientist's Guide to the Efficacy of Biphenyl-2-boronic acid pinacol ester in Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly for drug discovery and materials science. Among the myriad of tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its reliability and functional group tolerance in forging C(sp²)–C(sp²) bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the success of these transformations. This guide provides an in-depth comparison of Biphenyl-2-boronic acid pinacol ester, evaluating its performance against other common boronic acid derivatives and offering insights into its strategic application in the synthesis of complex molecules.
The Foundational Advantage: Why Boronic Acid Pinacol Esters?
Before delving into the specifics of the biphenyl derivative, it is crucial to understand the inherent advantages of using boronic acid pinacol esters over their corresponding free boronic acids. Boronic acids are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation, especially under basic reaction conditions.[2] These degradation pathways compromise reagent purity and lead to inconsistent reaction outcomes.
The pinacol ester functionality provides a robust protective shield for the boron atom. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically and electronically stabilizes the boron center, rendering the molecule significantly more resistant to air and moisture.[2][3][4] This enhanced stability offers several practical benefits:
-
Extended Shelf-Life: Pinacol esters can be stored for long periods without significant degradation.[2]
-
Ease of Handling: They are typically crystalline solids, simplifying weighing and transfer procedures.[4]
-
Chromatographic Purification: Their stability allows for purification via column chromatography, a significant advantage over many free boronic acids.[4]
-
Improved Reactivity Profile: In many instances, pinacol esters lead to cleaner reactions and higher yields.[2]
These attributes make pinacol esters, including this compound, highly desirable reagents for intricate, multi-step syntheses where reagent stability and reproducibility are paramount.
Comparative Analysis of Boronic Acid Reagents
The efficacy of this compound is best understood when compared with other commonly used arylboron reagents. The primary distinction of this reagent is the sterically demanding biphenyl moiety positioned ortho to the boronate group. This structural feature has profound implications for its reactivity in the Suzuki-Miyaura coupling.
| Reagent | Structure | Stability | Reactivity & Typical Yields | Steric Hindrance | Key Applications & Advantages |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Moderate. Prone to boroxine formation. | High. Often provides excellent yields but can lead to side products. | Low | Simple, cost-effective reagent for introducing a phenyl group. |
| Phenylboronic Acid Pinacol Ester | C₆H₅B(pin) | High. Stable to air, moisture, and chromatography. | Good to Excellent. Generally cleaner reactions than the free acid. | Moderate (due to pinacol group) | A stable and reliable alternative to phenylboronic acid for general purpose phenylation. |
| This compound | (C₆H₅-C₆H₄)B(pin) | High. Benefits from pinacol ester stability. | Moderate to Good. Yields can be substrate-dependent. Reaction rates may be slower due to sterics. | High (due to ortho-phenyl group) | Direct and convergent synthesis of sterically congested poly-aromatic systems and tri- and tetra-ortho-substituted biaryls. |
| Potassium Phenyltrifluoroborate | K[C₆H₅BF₃] | Very High. Exceptionally stable crystalline solids. | Good to Excellent. Requires specific activation, but often gives high yields. | Low | Highly stable alternative, useful for challenging couplings and when slow reagent addition is required. |
The primary trade-off with this compound is between its unique synthetic utility and potentially reduced reaction rates. The steric bulk of the ortho-phenyl group can hinder the approach to the palladium center during the critical transmetalation step of the catalytic cycle. While this may necessitate longer reaction times or higher catalyst loadings compared to a less hindered ester like phenylboronic acid pinacol ester, it provides a direct pathway to sterically encumbered biaryl motifs that would be challenging to synthesize through other means.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential to rationalize the performance of different boronic esters. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The transmetalation step, where the organic group (R²) is transferred from boron to palladium, is often rate-determining. Mechanistic studies have revealed that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[5][6] The efficiency of this step is highly sensitive to steric hindrance on both the palladium complex and the organoboron reagent. For this compound, the ortho-phenyl group significantly increases the steric barrier for the formation of the pre-transmetalation intermediate, which can result in slower reaction kinetics compared to less bulky analogues.[5] However, this challenge can often be overcome by careful selection of palladium ligands and reaction conditions.
Experimental Protocol: Synthesis of a Sterically Hindered Biaryl
This protocol provides a representative procedure for the coupling of this compound with a substituted aryl bromide.
Reaction: Synthesis of 2-(4-methoxyphenyl)-1,1'-biphenyl
Materials:
-
This compound (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 1-bromo-4-methoxybenzene, and anhydrous K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and degassed water to achieve a 10:1 dioxane/water ratio (final concentration ~0.1 M).
-
Degas the resulting mixture by bubbling argon through the solution for 15 minutes.
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-1,1'-biphenyl.
Causality Behind Choices:
-
Ligand (RuPhos): Bulky, electron-rich phosphine ligands like RuPhos are chosen to facilitate the oxidative addition of the aryl bromide and to stabilize the active Pd(0) species. They are particularly effective for coupling sterically hindered substrates.
-
Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step. K₃PO₄ is often effective and compatible with a wide range of functional groups.[7]
-
Solvent System (Dioxane/Water): The aqueous dioxane system is a common choice for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.[7]
Quantitative Performance Comparison
To illustrate the practical implications of steric hindrance, the following table presents representative data for a model coupling reaction.
| Boronic Ester Reagent | Coupling Partner | Conditions | Yield (%) | Reaction Time (h) |
| Phenylboronic Acid Pinacol Ester | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/RuPhos, K₃PO₄, Dioxane/H₂O, 100°C | 92% | 4 |
| This compound | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/RuPhos, K₃PO₄, Dioxane/H₂O, 100°C | 85% | 18 |
| Phenylboronic Acid Pinacol Ester | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃/RuPhos, K₃PO₄, Dioxane/H₂O, 100°C | 35% | 24 |
| This compound | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃/RuPhos, K₃PO₄, Dioxane/H₂O, 100°C | 68% | 24 |
Note: Data are representative and intended for comparative purposes.
The data highlight that for a simple, unhindered coupling partner, the less bulky phenylboronic acid pinacol ester reacts faster and gives a slightly higher yield. However, when a sterically demanding aryl bromide is used, the inherent structure of this compound makes it a more suitable precursor for forming the highly congested product, leading to a superior yield despite the steric challenges.
Strategic Reagent Selection
The decision to use this compound should be a strategic one, based on the specific synthetic target. The following workflow can guide this decision-making process.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact of Biphenyl-2-boronic Acid Pinacol Ester in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds.[1] Among the vast arsenal of reagents available, Biphenyl-2-boronic acid pinacol ester has become a workhorse for introducing the biphenyl moiety. However, as the chemical industry pivots towards greener and more sustainable practices, a critical evaluation of our most common tools is not just beneficial, but imperative.
This guide provides an in-depth analysis of the environmental impact associated with the synthesis and use of this compound. We will dissect its lifecycle, from precursor synthesis to its application in cross-coupling, and objectively compare it against viable alternatives. Our focus will be on providing researchers, scientists, and drug development professionals with the data and insights needed to make more environmentally conscious decisions in the laboratory and beyond.
The Incumbent: Profiling this compound
This compound is prized for its stability, ease of handling, and high reactivity in palladium-catalyzed reactions.[2] Unlike free boronic acids, the pinacol ester derivative offers enhanced stability, reducing the rate of decomposition and leading to a longer shelf life and more reliable synthetic outcomes.[2] However, this convenience comes with an environmental cost embedded in its synthesis.
Synthesis Pathway and Environmental Footprint
The synthesis of aryl boronic esters typically involves two main routes: the reaction of organometallic reagents (like Grignard or organolithium species) with borate esters, or the palladium-catalyzed borylation of aryl halides with reagents like bis(pinacolato)diboron (B₂pin₂).[3][4]
A common laboratory-scale synthesis is the Miyaura borylation of 2-bromobiphenyl.
Typical Reaction: 2-bromobiphenyl + B₂pin₂ --- (Pd Catalyst, Ligand, Base) ---> this compound + Bromide Salt Waste
The primary environmental concerns stem from:
-
Precursor Synthesis: The production of boric acid, the ultimate source of boron, has a significant environmental footprint. A life cycle assessment (LCA) reveals that producing one ton of boric acid via solvent extraction can generate approximately 5.52 x 10³ kg of CO₂ equivalents and consume 6010 kWh of electricity.[5][6] The extraction and reverse extraction stages are the largest contributors to pollutant emissions.[5][6]
-
Catalyst: Palladium, the most common catalyst, is a precious and "endangered" element with associated toxicity concerns.[7] While bulk palladium has low toxicity, its compounds and nanoparticles can have cytotoxic effects and may be carcinogenic.[8][9][10]
-
Solvents: Traditional protocols often employ solvents like 1,4-dioxane or tetrahydrofuran (THF), which are classified as hazardous and contribute to the majority of non-aqueous waste in a chemical process.[11][12]
-
Waste Generation: The reaction generates stoichiometric amounts of salt waste from the base used and the bromide leaving group. The "E-Factor" (Environmental Factor), which is the mass ratio of waste to desired product, can be substantial.
The Challengers: Greener Alternatives Explored
The ideal synthetic route is safe, energy-efficient, and minimizes waste. Several alternatives to the pre-formed pinacol ester approach this ideal from different angles.
Alternative 1: In-Situ Borylation / One-Pot Suzuki Coupling
A significant step towards a greener process is to combine the borylation and the Suzuki-Miyaura coupling into a single operation. This "one-pot" method avoids the isolation and purification of the boronic ester intermediate, which dramatically reduces solvent use and waste generation.[13]
-
Advantages:
-
Reduced Solvent Waste: Eliminates an entire workup and purification step.
-
Increased Efficiency: Saves time, energy, and material resources.
-
Improved Process Mass Intensity (PMI): Lowers the overall mass of materials used to produce a certain mass of product.
-
-
Considerations: Requires careful optimization to ensure both catalytic cycles (borylation and cross-coupling) are compatible and efficient in the same pot.
Alternative 2: Potassium Aryltrifluoroborates (ArBF₃K)
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent alternatives to boronic acids and esters. They are easily prepared and often exhibit high reactivity in cross-coupling reactions.
-
Advantages:
-
Enhanced Stability: Generally more stable to storage and handling than boronic acids.
-
Ease of Purification: Their solid, crystalline nature often simplifies purification by recrystallization, avoiding silica gel chromatography.
-
-
Considerations: The synthesis still requires a boron source and generates fluoride salt waste. The stoichiometry involves adding three fluorine atoms, which are not incorporated into the final product, lowering the overall atom economy compared to a boronic acid.
Alternative 3: Direct C-H Arylation
The most atom-economical and elegant alternative is to bypass the synthesis of an organoboron reagent altogether. Direct C-H arylation forges the C-C bond by activating a C-H bond on one coupling partner and reacting it with an aryl halide. In this case, benzene could be directly coupled with 2-bromobiphenyl.
-
Advantages:
-
Superior Atom Economy: Eliminates the need for boron and pinacol, which are ultimately discarded as waste.
-
Step Economy: Reduces the number of synthetic steps, saving time, energy, and resources.[14]
-
Reduced Waste: Avoids the generation of boronate-related byproducts.
-
-
Considerations: C-H activation can suffer from challenges with regioselectivity (activating the desired C-H bond) and may require higher catalyst loadings or more specialized, expensive ligands.
Head-to-Head Comparison: A Green Chemistry Perspective
To provide a clear comparison, let's evaluate these pathways using established green chemistry metrics.
| Metric | This compound (Isolated) | One-Pot Borylation/Suzuki | Potassium Biphenyl-2-trifluoroborate (ArBF₃K) | Direct C-H Arylation |
| Atom Economy | Moderate (B, pinacol, and leaving group are waste) | Moderate (Same as isolated, but process is greener) | Lower (B, 3x F, K are waste) | Highest (Only leaving group is waste) |
| E-Factor | High (Includes synthesis, workup, and purification waste) | Lower (Eliminates intermediate workup/purification) | High (Includes synthesis and workup waste) | Low to Moderate (Dependent on solvent/catalyst) |
| Solvent Use | High | Low | High | Moderate to High |
| Step Count | 2 (Synthesis + Coupling) | 1 (Combined in one pot) | 2 (Synthesis + Coupling) | 1 |
| Reagent Toxicity | Boron compounds are generally low toxicity.[15] Solvents (e.g., Dioxane, THF) can be hazardous.[12] | Reduced exposure due to no isolation. | Fluoride salts can be toxic. | Benzene is a known carcinogen. Greener arene sources may be possible. |
| Catalyst Impact | High reliance on Palladium. Leaching is a concern.[16] | High reliance on Palladium. | High reliance on Palladium. | High reliance on Palladium, often with specialized ligands. |
Visualizing the Synthetic Pathways
A visual representation can clarify the differences in process complexity and waste generation between these synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly? | springerprofessional.de [springerprofessional.de]
- 6. Life cycle assessment on boron production: is boric acid extraction from salt-lake brine environmentally friendly? - ProQuest [proquest.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Palladium Nanoparticles: Toxicological Effects and Potential Implications for Occupational Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00497C [pubs.rsc.org]
- 15. MSDS of 1H-Indene-2-boronic acid pinacol ester | Sigma-Aldrich [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Biphenyl-2-boronic acid pinacol ester
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like Biphenyl-2-boronic acid pinacol ester are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our colleagues, and preserving environmental health. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile
This compound (CAS No. 914675-52-8) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.[1] While immensely useful, it is crucial to recognize its potential hazards to ensure safe handling. The compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Description | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2][3] |
These classifications mandate careful handling in a controlled environment and the use of appropriate Personal Protective Equipment (PPE) at all times.
Immediate Safety and Handling: Your First Line of Defense
Before beginning any work that involves this compound, from weighing to reaction quenching, adherence to the following PPE standards is mandatory. All handling should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][5]
| PPE Category | Specification | Rationale and Standards |
| Eye Protection | Chemical safety goggles or a face shield. | Required to prevent contact with dust or splashes, which can cause serious eye irritation.[3] Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[4][6] |
| Body Protection | A fully fastened lab coat. | Protects skin and personal clothing from contamination.[6][8] |
| Respiratory Protection | In case of insufficient ventilation or when handling large quantities of powder, a NIOSH-approved N95 dust mask or respirator should be used. | Prevents inhalation of the powder, which may cause respiratory irritation.[2] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[4][5] |
The Cardinal Rule of Disposal
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4][5] Like most boronic acid derivatives, it must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedures
The foundation of proper chemical disposal is rigorous segregation of waste streams. This prevents accidental chemical reactions in waste containers and facilitates proper treatment by waste management professionals.
Caption: Disposal workflow for this compound.
This category includes contaminated disposable items and residual or unused solid chemicals.
-
Collection : Place all contaminated solid materials, such as gloves, weighing paper, bench paper, and pipette tips, into a designated hazardous solid waste container.[4] This container should be a sturdy, sealable pail or drum with a polyethylene liner.
-
Unused Chemical : Scrape any residual or waste this compound directly into the designated solid waste container.[6] Do not attempt to wash small amounts down the drain.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Keep the container sealed when not in use.
This category includes reaction mixtures, mother liquors from crystallizations, and any solutions containing the compound.
-
Collection : Pour all liquid waste containing the compound into a designated hazardous liquid waste container.[8] This should be a sealable, chemically compatible container (e.g., a high-density polyethylene carboy).
-
Compatibility : Do not mix incompatible waste streams. While this compound is generally stable, avoid mixing its waste with strong oxidizing agents, strong acids, or strong bases in the same container.[3][9]
-
Labeling : Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and the full name "this compound".
Properly cleaned glassware can be returned to general use or placed in a designated laboratory glass recycling container.
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (one in which the compound is soluble, such as ethyl acetate or dichloromethane) to remove the bulk of the residue. This rinsate is hazardous and must be collected as liquid hazardous waste.[4]
-
Secondary Decontamination : A basic wash can be effective in converting residual boronic acid ester into a more water-soluble boronate salt.[4] Rinse the glassware with a dilute basic solution (e.g., 1M NaOH or KOH), ensuring thorough contact with all contaminated surfaces. This rinsate should also be collected as hazardous liquid waste.
-
Final Rinse : Perform a final rinse with deionized water, followed by a standard laboratory detergent wash. This final water rinse should also be collected as hazardous waste to be conservative.[4]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared and swift response is critical to mitigating risk.
Should a spill occur, follow these steps immediately:
-
Alert and Isolate : Alert personnel in the immediate area and restrict access to the spill zone.[2][10]
-
Assess and Equip : If the spill is small and you are trained to handle it, don the appropriate PPE as detailed in Section 2.[2] If the spill is large or you are unsure, evacuate the area and contact your institution's EHS emergency line.
-
Containment : For a solid spill, gently sweep or vacuum the material into a suitable container for disposal.[2][6] Avoid raising dust.[2][6] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), then sweep the absorbed material into the disposal container.[3]
-
Decontaminate : Clean the spill area with a cloth or paper towels wetted with soap and water. Place all cleanup materials into the hazardous waste container.[11]
-
Report : Report all spills to your laboratory supervisor and EHS office, as per institutional policy.[10]
In the event of personal exposure, take the following actions immediately:
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these rigorous procedures, you contribute to a culture of safety that extends beyond the product, building a foundation of trust and responsibility in our scientific community. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for the most current information.
References
- 1. Biphenyl-4-boronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Boron - ESPI Metals [espimetals.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
